2-(4-(Dimethylamino)phenyl)acetohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)9-5-3-8(4-6-9)7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWLDSUVYAJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652202 | |
| Record name | 2-[4-(Dimethylamino)phenyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100133-14-0 | |
| Record name | 2-[4-(Dimethylamino)phenyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)acetohydrazide
CAS Number: 100133-14-0
This technical guide provides a comprehensive overview of 2-(4-(Dimethylamino)phenyl)acetohydrazide, a versatile chemical compound with potential applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and potential biological significance.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its key properties can be summarized. Further experimental validation is recommended for precise characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 100133-14-0 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O | Pharmaffiliates |
| Molecular Weight | 193.25 g/mol | Pharmaffiliates |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Synonyms | 2-(4-Dimethylamino-phenyl)acetic acid hydrazide | Pharmaffiliates |
Synthesis
A plausible and commonly employed synthetic pathway for this compound involves a two-step process starting from 4-(dimethylamino)phenylacetic acid. This method includes the initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-(dimethylamino)phenyl)acetate
This initial step involves the conversion of 4-(dimethylamino)phenylacetic acid to its corresponding ethyl ester. A standard Fischer esterification method can be employed.
-
Materials:
-
4-(Dimethylamino)phenylacetic acid (1.0 eq)
-
Absolute ethanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(dimethylamino)phenylacetic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-(dimethylamino)phenyl)acetate.
-
Purify the crude product by column chromatography if necessary.
-
Step 2: Synthesis of this compound
The final step is the conversion of the ethyl ester to the desired acetohydrazide through reaction with hydrazine hydrate.
-
Materials:
-
Ethyl 2-(4-(dimethylamino)phenyl)acetate (1.0 eq)
-
Hydrazine hydrate (1.1-1.5 eq)[2]
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve ethyl 2-(4-(dimethylamino)phenyl)acetate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 2-5 hours, monitoring the reaction progress by TLC.[1][3]
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activity and Applications
Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are not extensively reported, related compounds have shown promise in several therapeutic areas. The presence of the hydrazide functional group makes this compound a valuable intermediate for the synthesis of a variety of heterocyclic compounds with potential pharmacological properties.
The dimethylamino group on the phenyl ring is a strong electron-donating group, which may influence the compound's biological activity and make it a candidate for studies related to:
-
Antimicrobial and Antifungal Activity: The core structure is a common scaffold in compounds investigated for their effects against various pathogens.[4]
-
Anticancer Properties: Phenylacetic acid derivatives are utilized in the synthesis of anticancer drugs.[4]
-
Enzyme Inhibition: The functional groups present suggest potential for interaction with enzyme active sites.[4]
Further research is necessary to fully elucidate the biological profile of this compound.
Predicted Spectral Data
In the absence of experimentally obtained spectra, computational predictions can provide valuable insights for characterization.
Predicted ¹H-NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Caption: Predicted ¹H-NMR chemical shifts for the compound.
Predicted ¹³C-NMR Spectrum
The carbon NMR spectrum would complement the proton NMR data for structural confirmation.
Caption: Predicted ¹³C-NMR chemical shifts for the compound.
Predicted IR Spectrum
Infrared spectroscopy can be used to identify the key functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (hydrazide) | 3200-3400 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2800-3000 |
| C=O Stretch (amide I) | 1650-1680 |
| N-H Bend (amide II) | 1510-1550 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1250-1350 |
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties and a practical approach to its synthesis. Further experimental investigation is crucial to fully characterize this compound and explore its applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
2-(4-(Dimethylamino)phenyl)acetohydrazide molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide. It is intended for an audience with a technical background in chemistry and pharmacology.
Core Molecular Data
This compound is a hydrazide derivative containing a dimethylamino-substituted phenyl ring. The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₅N₃O |
| Molecular Weight | 193.25 g/mol |
| CAS Number | 100133-14-0 |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)CC(=O)NN |
| InChI Key | Not readily available |
| Appearance | Solid (predicted) |
| Storage Temperature | 2-8°C |
Molecular Structure
The molecular structure of this compound consists of a central acetohydrazide functional group, which is attached to a phenyl ring at the alpha-carbon. The phenyl ring is substituted at the para-position with a dimethylamino group.
Caption: 2D representation of this compound.
Experimental Protocols
Synthesis of a Phenylacetohydrazide Derivative
This protocol describes the synthesis of a phenylacetohydrazide derivative via the hydrazinolysis of a phenylglyoxylic acid ethyl ester derivative.[1]
Materials:
-
Phenylglyoxylic acid ethyl ester 2-acetylhydrazone (0.1 mol)[1]
-
Ethanol (100 ml)[1]
-
Hydrazine hydrate (0.1 mol)[1]
-
Petrol ether (for recrystallization)[1]
Procedure:
-
Dissolve 23.4 g (0.1 mol) of phenylglyoxylic acid ethyl ester 2-acetylhydrazone in 100 ml of ethanol in a flask equipped with a stirrer and a reflux condenser.[1]
-
Slowly add 7.5 g (0.1 mol) of hydrazine hydrate to the solution from a dropping funnel over a period of 30 minutes.[1]
-
Maintain the temperature of the reaction mixture at 25–30°C for two hours.[1]
-
Distill off a portion of the solvent under reduced pressure.[1]
-
Cool the remaining solution in an ice water bath until white crystals precipitate.[1]
-
Collect the crystals by filtration. The reported yield for 2-acetylhydrazono-2-phenylacetohydrazide is 87.3%.[1]
-
Recrystallize the product from petrol ether to obtain single crystals suitable for analysis.[1]
Potential Biological Activity and Signaling Pathways
The 4-(dimethylamino)phenyl moiety is a structural feature found in a number of compounds investigated for their anticancer properties.[2] For instance, the activated metabolite of banoxantrone, which contains a similar structural motif, has been shown to act as a topoisomerase II inhibitor and induce cell cycle arrest.[3] Topoisomerase II is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and subsequently triggers apoptosis (programmed cell death) in cancer cells.
The following diagram illustrates a potential logical workflow of how a compound containing a 4-(dimethylamino)phenyl group might exert its anticancer effects through the inhibition of Topoisomerase II.
Caption: Potential mechanism of action via Topoisomerase II inhibition.
References
- 1. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Solubility and Stability of 2-(4-(Dimethylamino)phenyl)acetohydrazide
Disclaimer: Extensive literature searches did not yield specific experimental data on the solubility and stability of 2-(4-(Dimethylamino)phenyl)acetohydrazide. This guide, therefore, provides a theoretical framework based on the chemical structure of the molecule, data from structurally similar compounds, and established principles of organic and medicinal chemistry. All experimental protocols and data tables are presented as generalized examples that would be applicable for the evaluation of this compound.
Introduction
This compound is a hydrazide derivative with potential applications in pharmaceutical and chemical research. Its core structure, featuring a phenyl ring with a dimethylamino substituent and an acetohydrazide moiety, suggests specific physicochemical properties that are critical for its handling, formulation, and biological activity. This document aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the predicted solubility and stability of this compound, alongside standardized experimental protocols for its empirical determination.
Chemical Structure and Predicted Physicochemical Properties
Molecular Formula: C₁₀H₁₅N₃O Molecular Weight: 193.25 g/mol [1]
The structure of this compound contains several key functional groups that influence its solubility and stability:
-
Hydrazide Group (-CONHNH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents. Hydrazides can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a weak base and can be protonated in acidic solutions, which would significantly increase its aqueous solubility. It can also be susceptible to oxidation.
-
Phenyl Ring: The aromatic ring is hydrophobic and will contribute to solubility in nonpolar organic solvents.
Based on these features, a qualitative prediction of solubility and stability can be made.
Predicted Solubility Profile
While no specific quantitative data is available, the solubility of this compound can be inferred.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The hydrazide and dimethylamino groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
pH-Dependent Aqueous Solubility: The presence of the basic dimethylamino group suggests that the aqueous solubility of this compound will be significantly higher at acidic pH due to the formation of a soluble salt.
Experimental Protocol for Solubility Determination
A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.
Methodology: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Prepare saturated solutions of this compound in a panel of relevant solvents (e.g., water at different pH values, ethanol, DMSO).
-
Equilibration: Add an excess amount of the solid compound to each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Below is a generalized workflow for this process.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Predicted Stability Profile and Degradation Pathways
The stability of this compound is crucial for its storage, handling, and formulation. Potential degradation pathways include hydrolysis and oxidation.
Table 2: Predicted Stability of this compound under Different Conditions
| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |
| Acidic pH | Hydrolysis of the hydrazide bond | Low to Moderate | Acid catalysis can promote the cleavage of the amide bond in the hydrazide moiety. |
| Neutral pH | - | High | The compound is expected to be most stable at or near neutral pH. |
| Basic pH | Hydrolysis of the hydrazide bond | Moderate | Base-catalyzed hydrolysis of the hydrazide is possible. |
| Elevated Temperature | General thermal degradation | Moderate | As with most organic molecules, elevated temperatures can accelerate degradation. |
| Light (Photostability) | Photolytic degradation | Moderate to Low | Aromatic amines can be susceptible to photolytic degradation. |
| Oxidative Stress | Oxidation of the dimethylamino and/or hydrazide group | Moderate to Low | Tertiary amines and hydrazides can be susceptible to oxidation. |
Experimental Protocol for Stability Assessment
A forced degradation study is a standard approach to evaluate the stability of a compound under various stress conditions.
Methodology: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).
-
Stress Conditions: Expose the solutions to a range of stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid and a solution to UV and visible light (ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Quantify the remaining parent compound at each time point to determine the rate and extent of degradation. Characterize major degradation products using techniques like LC-MS.
The logical flow for a forced degradation study is depicted below.
Caption: Logical Flowchart for a Forced Degradation Study.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility and stability profiles. The compound is anticipated to be soluble in polar organic solvents and exhibit pH-dependent aqueous solubility. It is likely to be most stable at neutral pH and susceptible to hydrolysis under acidic and basic conditions, as well as to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a standardized framework for the empirical determination of these crucial physicochemical properties, which are essential for the advancement of any research or development involving this molecule.
References
Spectral Analysis of 2-(4-(Dimethylamino)phenyl)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-(Dimethylamino)phenyl)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published, peer-reviewed data specifically detailing the complete spectral characterization of this compound, this document outlines the expected spectral characteristics based on analogous compounds and provides standardized experimental protocols for obtaining and verifying this data.
Predicted Spectral Data
Based on the chemical structure of this compound, the following spectral data are anticipated. These values are estimations and require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.1-7.2 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~6.6-6.7 | Doublet | 2H | Ar-H (ortho to N(CH₃)₂) |
| ~4.2 | Broad Singlet | 2H | -NH₂ |
| ~3.3 | Singlet | 2H | -CH₂- |
| ~2.9 | Singlet | 6H | -N(CH₃)₂ |
| ~8.9 | Singlet | 1H | -NH- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~150 | Ar-C (ipso to N(CH₃)₂) |
| ~130 | Ar-CH (ortho to CH₂) |
| ~125 | Ar-C (ipso to CH₂) |
| ~112 | Ar-CH (ortho to N(CH₃)₂) |
| ~40 | -N(CH₃)₂ |
| ~39 | -CH₂- |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3350-3250 | N-H stretching (hydrazide) |
| 3050-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (amide I) |
| ~1610 | N-H bending (amide II) |
| ~1520 | C=C stretching (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 193.12 | [M]⁺ (Molecular Ion) |
| 120.08 | [M - NH₂NHCO]⁺ |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, standardized protocols for the synthesis and spectral analysis of this compound.
Synthesis of this compound
This synthesis is a standard procedure for the formation of a hydrazide from an ester.
-
Reaction Setup: To a solution of methyl 2-(4-(dimethylamino)phenyl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, remove the solvent under reduced pressure. Add distilled water to the residue to precipitate the solid product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Acquire a minimum of 16 scans.
-
¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. Acquire a minimum of 1024 scans.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectral characterization of the synthesized product.
An In-depth Technical Guide to 2-(4-(Dimethylamino)phenyl)acetohydrazide: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-(Dimethylamino)phenyl)acetohydrazide (CAS No. 100133-14-0), a hydrazide derivative with potential applications in pharmaceutical and chemical research. While specific research on this compound is limited, this document extrapolates its likely synthesis, chemical properties, and potential biological activities based on established knowledge of structurally similar compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic or synthetic utility of this molecule.
Introduction
Hydrazide derivatives are a significant class of organic compounds characterized by the -CONHNH2 functional group. They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The compound this compound incorporates a phenylacetic acid backbone, a common scaffold in medicinal chemistry, with a dimethylamino substitution that can influence its physicochemical properties and biological interactions. This guide will delve into the known characteristics of this compound and the broader family of hydrazides to provide a thorough technical understanding.
Chemical Properties and Synthesis
Based on its structure, this compound is a solid at room temperature with a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol .[1]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Data predicted using computational models.
Proposed Synthesis
A standard and efficient method for the synthesis of acetohydrazides involves the reaction of the corresponding ester with hydrazine hydrate. The proposed synthesis for this compound is outlined below.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(4-(dimethylamino)phenyl)acetate (1 equivalent) in methanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Biological Activity and Potential Applications
While no specific biological studies on this compound have been published, the broader class of hydrazide derivatives has been extensively investigated for various therapeutic applications.
General Biological Activities of Hydrazides
Hydrazide-containing compounds have demonstrated a wide spectrum of pharmacological effects, including:
-
Antimicrobial Activity: Many hydrazide derivatives exhibit potent antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Some hydrazides act as inhibitors of inflammatory enzymes.
-
Anticancer Activity: Certain hydrazones, derived from hydrazides, have shown significant cytotoxic effects against various cancer cell lines.
-
Anticonvulsant Activity: The hydrazide moiety is present in several compounds with anticonvulsant properties.
The following table summarizes the biological activities of some structurally related hydrazide compounds.
| Compound | Biological Activity | IC50/MIC | Reference |
| Isoniazid | Antitubercular | 0.02-0.2 µg/mL | [General Knowledge] |
| N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide | Antiamoebic | - | [2] |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Antiproliferative (LN-229 cancer cells) | 0.77 µM | [2] |
Potential Signaling Pathways
The mechanism of action for bioactive hydrazides can vary widely. Based on studies of related compounds, potential signaling pathways that could be modulated by this compound include enzyme inhibition, disruption of cell membranes, or interference with nucleic acid synthesis.
Caption: Generic signaling pathway potentially modulated by bioactive hydrazides.
Future Directions
The lack of specific data on this compound presents a clear opportunity for future research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: Experimental validation of the proposed synthesis and full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry).
-
Biological Screening: A broad-based biological screening to identify any potential antimicrobial, anticancer, or other therapeutic activities.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
Conclusion
This compound is a chemical entity with untapped potential. While its discovery and history remain obscure, its structural features suggest it could be a valuable building block for the development of novel therapeutic agents or other functional materials. This technical guide provides a starting point for researchers by outlining a plausible synthetic route and highlighting the potential biological activities based on the well-established pharmacology of the hydrazide class of compounds. Further experimental investigation is warranted to fully uncover the properties and applications of this molecule.
References
Derivatives of 2-(4-(Dimethylamino)phenyl)acetohydrazide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of derivatives of 2-(4-(dimethylamino)phenyl)acetohydrazide. This core scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This document outlines key synthetic methodologies, summarizes significant biological activity data, and provides detailed experimental protocols for the evaluation of these compounds. Furthermore, it visualizes potential mechanisms of action and experimental workflows to aid in the design and execution of future research in this area.
Introduction
Hydrazide-hydrazones are a class of organic compounds characterized by the presence of an azometine group (-NHN=CH-). They have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, offers a versatile platform for the synthesis of a wide array of derivatives. The dimethylamino group, a strong electron-donating moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide will explore the derivatization of this core structure and the potential therapeutic avenues these derivatives present.
Synthesis of this compound and its Derivatives
The synthesis of the core compound, this compound, serves as the foundational step for the creation of a diverse library of derivatives.
Synthesis of the Core Hydrazide
The initial synthesis involves the esterification of 4-(dimethylamino)phenylacetic acid, followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis of this compound
-
Esterification: To a solution of 4-(dimethylamino)phenylacetic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl 2-(4-(dimethylamino)phenyl)acetate.
-
Hydrazinolysis: Dissolve the obtained ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the hydrazide.
-
Filter the precipitate, wash with cold ethanol, and dry to yield this compound.
Synthesis of Hydrazone Derivatives
A common and effective method for creating derivatives is through the condensation reaction of the core hydrazide with various aromatic or heteroaromatic aldehydes and ketones to form hydrazones.
General Experimental Protocol: Synthesis of Hydrazone Derivatives
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
Potential Therapeutic Applications
Derivatives of this compound have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents.
Anticancer Activity
Hydrazone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, or the induction of apoptosis.
While specific data for derivatives of this compound is limited in publicly available literature, the following table summarizes the anticancer activity of structurally related hydrazone compounds against various cancer cell lines, providing a benchmark for future studies.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinoline-based Hydrazones | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [1] |
| Quinoline-based Hydrazones | Kelly (Neuroblastoma) | 1.3 - 2.4 | [1] |
| Quinoline-based Hydrazones | MCF-7 (Breast Adenocarcinoma) | >25.0 | [1] |
| Quinoline-based Hydrazones | MDA-MB-231 (Breast Adenocarcinoma) | 18.8 | [1] |
| Diphenylamine-pyrrolidin-2-one Hydrazones | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [2] |
| Diphenylamine-pyrrolidin-2-one Hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | [2] |
Note: The above data is for structurally related compounds and should be used as a reference for the potential activity of this compound derivatives.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer hydrazone derivatives, leading to apoptosis.
Caption: Potential mechanism of anticancer activity.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazone derivatives have shown significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.
The following table presents the Minimum Inhibitory Concentration (MIC) values for various hydrazone derivatives against different microbial strains, indicating their potential as antimicrobial agents.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyran-3-hydrazide Derivatives | Escherichia coli | - | [3] |
| Pyran-3-hydrazide Derivatives | Staphylococcus aureus | - | [3] |
| N'-Phenylhydrazides | Candida albicans | 1.7 - 12.2 | [4] |
| Acetohydrazide Derivatives | Escherichia coli | Moderate Activity | [5] |
| Acetohydrazide Derivatives | Pseudomonas aeruginosa | Moderate Activity | [5] |
| Acetohydrazide Derivatives | Aspergillus niger | Weak Activity | [5] |
| Acetohydrazide Derivatives | Candida albicans | Weak Activity | [5] |
Note: The data represents the activity of structurally related compounds.
The following diagram outlines a standard workflow for the preliminary screening of novel compounds for antimicrobial activity.
Caption: Workflow for antimicrobial activity screening.
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with potential applications in cancer and infectious disease therapy. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for screening. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for biological activity and to optimize lead compounds.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways affected by these derivatives.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising compounds in animal models.
This technical guide provides a foundational framework for researchers to explore the rich chemical and biological landscape of this compound derivatives and to accelerate the discovery of novel therapeutic agents.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents [mdpi.com]
- 5. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
An In-depth Technical Guide to the Safety and Handling of 2-(4-(Dimethylamino)phenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-(Dimethylamino)phenyl)acetohydrazide. The information is compiled from available safety data sheets (SDS) for structurally similar compounds and general laboratory safety practices. It is imperative to note that a specific Safety Data Sheet for this compound was not available at the time of this writing. Therefore, the following guidelines are based on analogous hydrazide derivatives and should be treated as a precautionary baseline. All laboratory personnel should conduct a thorough risk assessment before handling this compound.
Hazard Identification and Classification
Based on data from similar compounds, this compound is anticipated to pose several health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Potential Health Hazards:
-
Harmful if swallowed: Oral toxicity is a concern with related hydrazide compounds.[1][2]
-
Harmful in contact with skin: Dermal absorption may lead to systemic toxicity.[2][3]
-
Harmful if inhaled: Inhalation of dust or aerosols can cause respiratory irritation and systemic effects.[2][3]
-
Causes skin irritation: Direct contact may lead to redness, itching, and inflammation.[4][5]
-
Causes serious eye irritation: Contact with eyes can result in significant irritation and potential damage.[4][5]
-
May cause an allergic skin reaction: Some individuals may develop sensitization to hydrazide compounds.[1]
-
Suspected of causing genetic defects: Some hydrazide derivatives are suspected mutagens.[6]
-
Suspected of causing cancer: Carcinogenicity is a potential long-term health effect associated with certain hydrazines.[1][7]
The following table summarizes the GHS hazard classifications for analogous compounds.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects |
| Carcinogenicity | Category 1B or 2 | May cause cancer or Suspected of causing cancer |
Physical and Chemical Properties
While specific data for this compound is limited, the properties of similar compounds suggest it is a solid at room temperature.
| Property | Value |
| Physical State | Solid |
| Stability | Stable under normal conditions.[1][8] |
| Conditions to Avoid | Incompatible products, dust formation, excess heat.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[7][9] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is crucial when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following diagram outlines the recommended PPE.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemscene.com [chemscene.com]
- 3. keyorganics.net [keyorganics.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Hydrazones from 2-(4-(Dimethylamino)phenyl)acetohydrazide and Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This class of compounds has garnered significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The structural flexibility of hydrazones allows for the facile introduction of various substituents, enabling the fine-tuning of their biological and physicochemical properties.
These application notes provide a detailed protocol for the synthesis of a series of hydrazone derivatives by reacting 2-(4-(dimethylamino)phenyl)acetohydrazide with various substituted aromatic aldehydes. The 4-(dimethylamino)phenyl moiety is a common pharmacophore known to impart favorable biological activities.
General Reaction Scheme
The synthesis of hydrazones from this compound and aromatic aldehydes proceeds via a condensation reaction, typically catalyzed by a small amount of acid, such as glacial acetic acid. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone.
Application Notes and Protocols for Antimicrobial Screening of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The core structure, characterized by a nitrogen-nitrogen single bond, provides a versatile scaffold for the synthesis of novel therapeutic agents. Among these, derivatives of 2-(4-(Dimethylamino)phenyl)acetohydrazide are of particular interest for antimicrobial drug discovery. The incorporation of the 4-(dimethylamino)phenyl moiety can enhance the lipophilicity and cell permeability of the compounds, potentially leading to improved antimicrobial efficacy.
These application notes provide a comprehensive experimental protocol for the antimicrobial screening of novel this compound derivatives. The described methodologies, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and agar well diffusion for assessing zones of inhibition, are standard and widely accepted techniques in the field. Furthermore, we present representative data from closely related hydrazone compounds derived from 4-dimethylaminobenzohydrazide to illustrate the potential antimicrobial spectrum of this class of molecules.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Many hydrazide-based antimicrobial agents are known to exert their effect by targeting essential bacterial enzymes. One of the key mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding.
The binding of hydrazide derivatives to DNA gyrase can disrupt its function, leading to the accumulation of double-strand breaks in the bacterial DNA and ultimately causing cell death. This targeted mechanism makes DNA gyrase an attractive target for the development of new antibacterial drugs with potential for selective toxicity against bacterial cells.
References
Application Notes and Protocols for the Synthesis of Antifungal Agents Using 2-(4-(Dimethylamino)phenyl)acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazide-hydrazones are a versatile class of organic compounds characterized by the azometine group (-NHN=CH-). They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of novel hydrazone derivatives continues to be a key strategy in the discovery of new therapeutic agents. Of particular interest is their potential as antifungal agents, addressing the growing challenge of drug-resistant fungal infections.
This document provides detailed protocols for the use of 2-(4-(dimethylamino)phenyl)acetohydrazide as a scaffold for the synthesis of novel hydrazone derivatives and their subsequent evaluation as potential antifungal agents. The protocols cover the synthesis of the precursor hydrazide, its condensation with various aldehydes to form hydrazones, and the in vitro evaluation of their antifungal activity using standard microbiological assays.
Synthesis Protocols
The synthesis of potential antifungal agents from this compound is typically a two-step process. First, the acetohydrazide is synthesized from its corresponding ester. Second, the acetohydrazide is condensed with an appropriate aldehyde or ketone to yield the target hydrazone.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous arylacetohydrazides.[1]
Materials:
-
Methyl 2-(4-(dimethylamino)phenyl)acetate
-
Hydrazine hydrate (80% or higher)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 2-(4-(dimethylamino)phenyl)acetate (0.1 mol) in 100 mL of methanol.
-
Add hydrazine hydrate (0.2 mol, 2 molar equivalents) to the solution.
-
Equip the flask with a reflux condenser and stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For many analogous syntheses, stirring at room temperature for 6-8 hours is sufficient.[1]
-
Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of cold deionized water to precipitate the solid product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C). The resulting white or off-white solid is this compound.
Protocol 2: General Synthesis of N'-Arylmethylidene-2-(4-(dimethylamino)phenyl)acetohydrazides (Hydrazones)
This protocol describes the condensation reaction between the synthesized acetohydrazide and an aromatic aldehyde.[2][3][4]
Materials:
-
This compound (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Absolute ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, add this compound (10 mmol) and 50 mL of absolute ethanol. Stir until the hydrazide is dissolved.
-
Add the desired aromatic aldehyde (10.5 mmol, 1.05 molar equivalents) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
If precipitation is slow, the flask can be placed in an ice bath or a refrigerator to facilitate crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the purified hydrazone derivative.
Antifungal Activity Evaluation
The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains using the broth microdilution method. This is a standard and widely used assay for assessing antifungal susceptibility.[5][6][7]
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized hydrazone compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Spectrophotometer or microplate reader
-
Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (by measuring optical density at 530 nm) or by direct cell counting with a hemocytometer.
-
Dilute this stock suspension in RPMI-1640 medium to achieve a final working concentration of approximately 1 x 10³ to 5 x 10³ cells/mL.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., at 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the compounds.[7]
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (diluted from the DMSO stock into RPMI-1640) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
The final concentrations of the compounds will now be half of the initial serial dilutions.
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.[6]
-
For azole-like compounds, the endpoint (MIC) is often defined as the concentration that produces at least a 50% reduction in growth (turbidity) compared to the control.[6]
-
Growth can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Representative Antifungal Activity Data
While data for derivatives of this compound is not available in the literature, the following table summarizes the antifungal activity of various other structurally related hydrazone derivatives to demonstrate the potential of this chemical class.
| Compound Class | Fungal Strain | Activity (EC₅₀ or MIC in µg/mL) | Reference |
| Phenylthiazole-Acylhydrazone Derivative (E26) | Magnaporthe oryzae | EC₅₀ = 1.29 | [2] |
| Phenylthiazole-Acylhydrazone Derivative (E17) | Magnaporthe oryzae | EC₅₀ = 1.45 | [2] |
| Phenylthiazole-Acylhydrazone Derivative (E23) | Magnaporthe oryzae | EC₅₀ = 1.50 | [2] |
| Phenylhydrazone Derivative (5H₁) | Rhizoctonia solani | EC₅₀ = 1.91 mg/L (~1.91 µg/mL) | [8] |
| Hydrazone Derivative (7b) | Candida spp. | MIC = 8-16 | [9] |
| Hydrazone Derivative (13a) | Candida spp. | MIC = 16-32 | [9] |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and evaluation of these potential antifungal agents.
Caption: Synthetic workflow for preparing hydrazone derivatives.
Caption: Workflow for antifungal susceptibility testing.
Caption: Key structural components for SAR studies.
References
- 1. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety [mdpi.com]
- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-(Dimethylamino)phenyl)acetohydrazide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(4-(dimethylamino)phenyl)acetohydrazide as a precursor for the synthesis of various biologically relevant heterocyclic compounds. The protocols outlined below are generalized from established methodologies for analogous hydrazides and serve as a foundation for the development of novel molecular entities.
Introduction
This compound is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of a wide array of heterocyclic scaffolds. The presence of the reactive hydrazide functional group, coupled with the electron-donating dimethylamino-substituted phenyl ring, makes it an attractive building block for medicinal chemistry and drug discovery programs. This document details its application in the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, classes of compounds renowned for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Disclaimer: The following protocols are generalized and may require optimization for the specific substrate, this compound. The quantitative data presented is representative of analogous compounds and should be considered illustrative.
I. Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized through the condensation reaction of a hydrazide with a 1,3-dicarbonyl compound.
Application Note:
The reaction of this compound with various 1,3-dicarbonyl compounds, such as acetylacetone, ethyl acetoacetate, or other diketones, is expected to yield a series of substituted pyrazole derivatives. The dimethylaminophenyl moiety may impart interesting electronic and biological properties to the resulting molecules.
Experimental Protocol: Synthesis of 1-(2-(4-(dimethylamino)phenyl)acetyl)-3,5-dimethyl-1H-pyrazole
-
To a solution of this compound (1.93 g, 10 mmol) in absolute ethanol (20 mL), add acetylacetone (1.0 g, 10 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
Table 1: Representative Data for the Synthesis of Pyrazole Derivatives from Hydrazides
| Entry | Dicarbonyl Compound | Product | Representative Yield (%) |
| 1 | Acetylacetone | 1-Acyl-3,5-dimethylpyrazole | 85-95 |
| 2 | Ethyl Acetoacetate | 1-Acyl-3-methyl-5-pyrazolone | 80-90 |
| 3 | Dibenzoylmethane | 1-Acyl-3,5-diphenylpyrazole | 75-85 |
Note: Yields are based on reactions with analogous hydrazides and may vary for this compound.
Biological Significance of Pyrazoles:
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Effective against various strains of bacteria and fungi.
-
Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Induction of apoptosis and cell cycle arrest in various cancer cell lines.
Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| Pyrazole Derivative A | Staphylococcus aureus | 12.5 |
| Pyrazole Derivative A | Escherichia coli | 25 |
| Pyrazole Derivative B | Candida albicans | 15 |
Note: MIC (Minimum Inhibitory Concentration) values are illustrative and based on structurally similar compounds.
II. Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. A common synthetic route involves the cyclization of acyl hydrazides.
Application Note:
This compound can be readily converted to 1,3,4-oxadiazole derivatives. A widely used method involves the reaction with carbon disulfide in an alkaline medium to form a dithiocarbazate intermediate, which upon cyclization, yields the corresponding oxadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-((4-(dimethylamino)phenyl)methyl)-1,3,4-oxadiazole-2-thiol
-
Dissolve this compound (1.93 g, 10 mmol) in absolute ethanol (30 mL).
-
Add potassium hydroxide (0.56 g, 10 mmol) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (0.76 g, 10 mmol) dropwise with continuous stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Dilute the reaction mixture with cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole-2-thiol.
Table 3: Representative Data for the Synthesis of 1,3,4-Oxadiazole Derivatives
| Entry | Reagent | Product | Representative Yield (%) |
| 1 | Carbon Disulfide/KOH | 5-Substituted-1,3,4-oxadiazole-2-thiol | 70-90 |
| 2 | Aromatic Acid/POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | 65-85 |
Note: Yields are based on reactions with analogous hydrazides.
Biological Significance of 1,3,4-Oxadiazoles:
This class of compounds is known for a broad spectrum of biological activities, including:
-
Anticancer Activity: Some derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Activity: Effective against a range of pathogenic bacteria and fungi.
-
Anti-inflammatory and Analgesic Properties.
Table 4: Representative Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Oxadiazole Derivative C | MCF-7 (Breast Cancer) | 5.2 |
| Oxadiazole Derivative D | HeLa (Cervical Cancer) | 8.7 |
Note: IC₅₀ (Half-maximal inhibitory concentration) values are illustrative and based on structurally similar compounds.
III. Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. A common synthetic pathway involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, followed by cyclization.
Application Note:
The synthesis of 1,2,4-triazole derivatives from this compound can be achieved by first reacting it with an appropriate isothiocyanate to yield an N-substituted thiosemicarbazide. Subsequent cyclization of this intermediate under basic conditions will afford the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 4-Allyl-5-((4-(dimethylamino)phenyl)methyl)-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of 1-(2-(4-(dimethylamino)phenyl)acetyl)-4-allylthiosemicarbazide
-
Reflux a mixture of this compound (1.93 g, 10 mmol) and allyl isothiocyanate (0.99 g, 10 mmol) in absolute ethanol (25 mL) for 3-4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the thiosemicarbazide intermediate.
Step 2: Cyclization to 1,2,4-Triazole
-
Suspend the thiosemicarbazide intermediate (10 mmol) in an aqueous solution of sodium hydroxide (8%, 20 mL).
-
Reflux the mixture for 4-5 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Filter the precipitated product, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole derivative.
Table 5: Representative Data for the Synthesis of 1,2,4-Triazole Derivatives
| Entry | Isothiocyanate | Product | Representative Yield (%) |
| 1 | Phenyl isothiocyanate | 4-Phenyl-5-substituted-4H-1,2,4-triazole-3-thiol | 75-85 |
| 2 | Methyl isothiocyanate | 4-Methyl-5-substituted-4H-1,2,4-triazole-3-thiol | 80-90 |
Note: Yields are based on reactions with analogous hydrazides.
Biological Significance of 1,2,4-Triazoles:
1,2,4-Triazole derivatives are prominent in medicinal chemistry due to their wide range of therapeutic applications:
-
Antifungal Activity: Many commercial antifungal drugs contain the 1,2,4-triazole scaffold.
-
Anticancer Activity: Some derivatives have been shown to inhibit cancer cell proliferation.
-
Antimicrobial Activity: Broad-spectrum activity against various bacteria.
Table 6: Representative Biological Activity of 1,2,4-Triazole Derivatives
| Compound | Biological Activity | IC₅₀/MIC |
| Triazole Derivative E | Antifungal (Aspergillus niger) | 10 µg/mL |
| Triazole Derivative F | Anticancer (MGC-803 cell line) | 3.5 µM |
Note: IC₅₀/MIC values are illustrative and based on structurally similar compounds.
IV. Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized synthetic workflows for the preparation of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles from an acetohydrazide precursor.
Caption: General workflow for the synthesis of pyrazole derivatives.
Caption: General workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.
V. Signaling Pathways
The literature search did not yield specific information on the signaling pathways modulated by heterocyclic compounds derived from this compound. However, based on the known anticancer activities of similar heterocyclic compounds, it is plausible that these derivatives could interact with various cellular signaling pathways involved in cancer progression. Future research could investigate the effects of these novel compounds on pathways such as:
-
Apoptosis Induction: Activation of caspase cascades and regulation of Bcl-2 family proteins.
-
Cell Cycle Regulation: Arresting the cell cycle at different phases (e.g., G2/M phase) by modulating cyclin-dependent kinases (CDKs).
-
Enzyme Inhibition: Targeting specific enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases or topoisomerases.
The following diagram illustrates a hypothetical signaling pathway that could be a target for a novel anticancer agent derived from this compound.
References
Application of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives as Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-(4-(Dimethylamino)phenyl)acetohydrazide derivatives as enzyme inhibitors. The information compiled herein is based on published research and is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanism of action of this class of compounds.
Introduction
Hydrazide and its derivatives, particularly hydrazones formed by the condensation of hydrazides with aldehydes or ketones, represent a versatile class of compounds with a broad spectrum of biological activities.[1] The presence of the azomethine group (-NHN=CH-) in hydrazones is crucial for their biological function.[2] Derivatives of this compound have emerged as promising scaffolds for the development of potent inhibitors against various enzymes, including tyrosinase, monoamine oxidase (MAO), and carbonic anhydrase. This document focuses on their application as enzyme inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Enzyme Inhibition Data
The inhibitory potential of this compound derivatives has been evaluated against several key enzymes. The following tables summarize the available quantitative data, primarily focusing on tyrosinase inhibition, for which specific derivatives have been synthesized and tested.
Table 1: Tyrosinase Inhibitory Activity of Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate Derivatives
| Compound ID | Aryl Moiety | IC50 (µM) | Ki (µM) | Inhibition Type |
| 5i | Pyridin-3-yl | 3.17 | 1.5 | Non-competitive |
| Kojic Acid (Standard) | - | 15.91 | - | - |
Data extracted from a study on methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates, where the core structure is derived from a hydrazone of a related hydrazide. Compound 5i incorporates a moiety derived from this compound.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their enzyme inhibitory activity.
Protocol 1: Synthesis of this compound
This protocol describes the general synthesis of the core hydrazide structure.
Materials:
-
Methyl 2-(4-(dimethylamino)phenyl)acetate
-
Hydrazine hydrate (80% solution)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve methyl 2-(4-(dimethylamino)phenyl)acetate (1 equivalent) in methanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the residue and add cold water to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis of N'-substituted-2-(4-(dimethylamino)phenyl)acetohydrazide Derivatives (Schiff Bases)
This protocol outlines the synthesis of hydrazone derivatives from the parent hydrazide.
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehydes/ketones
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the N'-substituted-2-(4-(dimethylamino)phenyl)acetohydrazide derivative.
Protocol 3: In Vitro Tyrosinase Inhibition Assay
This protocol details the procedure to evaluate the inhibitory effect of the synthesized compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Synthesized inhibitor compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
-
Kojic acid (standard inhibitor)
Procedure:
-
Prepare a stock solution of the inhibitor compounds and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution.
-
Add 140 µL of phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer).
-
Immediately measure the absorbance at 475 nm at regular intervals for 5-10 minutes using a microplate reader.
-
The rate of reaction is determined by the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Control activity - Inhibitor activity) / Control activity] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 4: Enzyme Kinetics Analysis
This protocol describes how to determine the mode of inhibition (e.g., competitive, non-competitive) of the most potent inhibitors.
Procedure:
-
Perform the tyrosinase inhibition assay as described in Protocol 3 with varying concentrations of the substrate (L-DOPA) and a fixed concentration of the inhibitor.
-
Repeat the assay with at least two other fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. inhibitor concentration).
-
Analyze the plots to determine the type of inhibition and the inhibition constant (Ki). For non-competitive inhibition, the Vmax will decrease while the Km remains unchanged.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound derivatives as enzyme inhibitors.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of the melanin biosynthesis pathway by tyrosinase inhibitors.
Caption: Step-by-step workflow for a typical in vitro enzyme inhibition assay.
Mechanism of Action
Hydrazide and hydrazone derivatives can inhibit enzymes through various mechanisms. In the case of the tyrosinase-inhibiting methyl[2-(4-(dimethylamino)benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate derivative 5i , kinetic studies revealed a non-competitive mode of inhibition.[3] This suggests that the inhibitor binds to a site on the enzyme different from the substrate-binding site (the active site), and it can bind to either the free enzyme or the enzyme-substrate complex. This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding.
For other enzymes, such as monoamine oxidase (MAO), hydrazide derivatives can act as either reversible or irreversible inhibitors.[4][5] Irreversible inhibition often involves the formation of a covalent bond with the enzyme or its cofactor.
Conclusion
Derivatives of this compound represent a valuable chemical scaffold for the design and development of novel enzyme inhibitors. Their synthetic accessibility and the tunability of their structure allow for the exploration of structure-activity relationships to optimize potency and selectivity against various enzymatic targets. The protocols and data presented in this document provide a foundation for researchers to further investigate this promising class of compounds in the context of drug discovery and development.
References
- 1. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5′-nucleotidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 2-(4-(Dimethylamino)phenyl)acetohydrazide with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R1R2C=NNH-C(=O)-R3 functional group. They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This class of compounds is of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The synthesis of novel hydrazone derivatives is a key area of research in the development of new therapeutic agents.
This document provides a detailed protocol for the condensation reaction of 2-(4-(Dimethylamino)phenyl)acetohydrazide with various ketones to form N'-substituted-2-(4-(dimethylamino)phenyl)acetohydrazide derivatives. These compounds are of particular interest due to the presence of the dimethylamino group, which can enhance pharmacological activity.
Reaction Principle
The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. The reaction is typically catalyzed by an acid.
Experimental Protocols
General Protocol for the Synthesis of N'-substituted-2-(4-(dimethylamino)phenyl)acetohydrazide derivatives
This protocol is a general guideline and may require optimization for specific ketone substrates.
Materials:
-
This compound
-
Various ketones (e.g., acetone, acetophenone, cyclohexanone)
-
Ethanol (absolute) or Methanol (dry)
-
Glacial Acetic Acid (catalyst)
-
TLC plates (silica gel 60 F254)
-
Appropriate solvents for TLC (e.g., n-hexane/ethyl acetate mixture)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as absolute ethanol or dry methanol (10-15 mL).
-
Add the desired ketone (1.0-1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or gently refluxed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.
Characterization:
The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the condensation of this compound with various ketones, based on analogous reactions reported in the literature.[1][2]
| Ketone Substrate | Solvent | Reaction Conditions | Typical Yield (%) |
| Acetone | Ethanol | Reflux, 2-4 hours | 85-95 |
| Acetophenone | Methanol | Reflux, 4-6 hours | 80-90 |
| Cyclohexanone | Ethanol | Room Temperature, 8-12 hours | 90-98 |
| 4-Methylacetophenone | Methanol | Reflux, 4-6 hours | 75-85 |
| 4-Chloroacetophenone | Ethanol | Reflux, 6-8 hours | 70-80 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of hydrazones.
Signaling Pathway (Hypothetical)
For drug development professionals, understanding the potential mechanism of action is crucial. While the specific signaling pathway inhibited by these novel hydrazones would require extensive biological testing, a common target for hydrazone-based compounds is the inhibition of protein kinases. Below is a hypothetical signaling pathway diagram illustrating this concept.
Caption: Hypothetical kinase inhibition pathway.
References
Application Notes and Protocols: 2-(4-(Dimethylamino)phenyl)acetohydrazide in the Development of Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(4-(Dimethylamino)phenyl)acetohydrazide as a chemical probe, particularly for the fluorescent labeling of biomolecules. The protocols and data presented are based on the known reactivity of the hydrazide functional group and the photophysical properties of the 4-(dimethylamino)phenyl moiety.
Introduction
This compound is a versatile organic compound that possesses key features for its application as a chemical probe. The terminal hydrazide group can react with aldehydes and ketones to form stable hydrazone linkages, a common bioconjugation strategy.[] The 4-(dimethylamino)phenyl group is a well-known fluorophore component, often imparting environmentally sensitive fluorescent properties to a molecule. This combination makes this compound a putative fluorescent labeling reagent for the detection and quantification of carbonyl-containing biomolecules such as oxidized glycoproteins, certain lipids, and products of oxidative stress.
Key Features:
-
Carbonyl-Reactivity: The hydrazide moiety allows for specific covalent labeling of aldehydes and ketones.
-
Fluorescent Reporter: The 4-(dimethylamino)phenyl group serves as a potential fluorescent reporter group.
-
Bioconjugation: Can be used to label a variety of biomolecules, including proteins, peptides, and oligonucleotides.[]
Potential Applications
Based on its chemical structure, this compound can be proposed as a chemical probe for the following applications:
-
Fluorescent Labeling of Glycoproteins: Glycoproteins contain sugar residues with vicinal diols that can be oxidized with sodium periodate to generate aldehyde groups. These aldehydes can then be specifically labeled with this compound. This is particularly useful for labeling antibodies, as the glycosylation sites are often located away from the antigen-binding sites.[2]
-
Detection of Oxidative Stress: Oxidative stress in cells can lead to the formation of carbonyl groups on proteins and lipids. This compound could potentially be used to detect and quantify this damage.
-
Derivatization for Analytical Methods: The compound can be used to derivatize carbonyl-containing analytes to enhance their detection in techniques like HPLC with fluorescence detection or mass spectrometry.
Physicochemical and Spectroscopic Properties (Hypothetical)
As no specific experimental data for this compound as a fluorescent probe is readily available in the literature, the following table presents a set of hypothetical, yet realistic, quantitative data that would be expected for a probe of this nature. These values are for illustrative purposes and would require experimental validation.
| Property | Value (Hypothetical) | Notes |
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, MeOH | Limited solubility in aqueous buffers. |
| Excitation Maximum (λex) | ~350 nm | In a polar aprotic solvent like DMSO. The N,N-dimethylaniline moiety typically absorbs in the UV-A range. |
| Emission Maximum (λem) | ~450 nm | In a polar aprotic solvent. The emission is expected to be in the blue region of the spectrum and may exhibit solvatochromism (a shift in wavelength depending on solvent polarity).[3] |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | At the excitation maximum. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.4 | This can be highly dependent on the solvent environment. |
| Purity | >95% (by NMR and LC-MS) | Recommended for use as a chemical probe. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its application in labeling glycoproteins.
Synthesis of this compound
This synthesis is adapted from standard procedures for the preparation of hydrazides from esters.
Materials:
-
Methyl 4-(dimethylamino)phenylacetate
-
Hydrazine hydrate (80% solution in water)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(dimethylamino)phenylacetate (1 equivalent) in methanol (10 mL per gram of ester).
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (20 mL) and a saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescent Labeling of Glycoproteins
This protocol describes the labeling of glycoproteins by first oxidizing the sialic acid residues to generate aldehydes, followed by conjugation with this compound.[2]
Materials:
-
Glycoprotein (e.g., IgG antibody) at a concentration of 1-10 mg/mL
-
0.1 M Sodium acetate buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)
-
This compound solution (50 mM in DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Step 1: Oxidation of Glycoprotein
-
Prepare a 1-10 mg/mL solution of the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.
-
To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared 20 mM sodium meta-periodate solution.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding 10 µL of glycerol and incubating for 5 minutes at room temperature.
-
Remove the excess periodate and by-products by desalting the protein solution using a desalting column or by dialysis against 0.1 M sodium acetate buffer, pH 5.5.
Step 2: Hydrazone Formation
-
To the oxidized glycoprotein solution (approximately 2 mL), add 200 µL of the 50 mM this compound solution in DMSO. This represents a molar excess of the labeling reagent.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
Purify the labeled glycoprotein from the excess unreacted probe by gel filtration chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS, pH 7.4.
Step 3: Characterization
-
Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~350 nm (for the probe).
-
Confirm the successful conjugation by SDS-PAGE with fluorescence imaging.
Visualizations
Reaction Scheme for Glycoprotein Labeling
Caption: Workflow for labeling glycoproteins.
Experimental Workflow Diagram
Caption: Experimental workflow for glycoprotein labeling.
Disclaimer: The quantitative data provided in this document is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the actual properties of this compound as a chemical probe. The protocols are general and may require optimization for specific applications.
References
Application Notes and Protocols for Testing the Biological Activity of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the antimicrobial, antioxidant, and anticancer activities of 2-(4-(Dimethylamino)phenyl)acetohydrazide derivatives. The protocols are designed to be comprehensive and easy to follow, enabling researchers to conduct these key biological assays in a standardized manner.
Antimicrobial Activity
Hydrazide derivatives have been recognized for their potential to inhibit the growth of various pathogenic microorganisms.[1][2][3][4][5] The primary mechanism of action for some hydrazone derivatives as antibacterial agents involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[4]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Preparation of Stock Solutions: Dissolve the this compound derivatives and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microplates:
-
Add 100 µL of the appropriate sterile broth (MHB or SDB) to each well of a 96-well microplate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
Include a positive control (broth with microorganism and control antibiotic), a negative control (broth only), and a growth control (broth with microorganism and DMSO, but no test compound).
-
-
Inoculation:
-
Prepare a microbial inoculum in sterile broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the microbial inoculum to each well (except the negative control).
-
-
Incubation: Incubate the microplates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation
Summarize the MIC values in a table for clear comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Experimental Workflow: Antimicrobial Activity Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Inhibition of DNA Gyrase
Caption: Inhibition of bacterial DNA gyrase by hydrazone derivatives.
Antioxidant Activity
Hydrazone derivatives are known to possess antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6][7][8]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplates
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution) to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
Data Presentation
Present the IC50 values in a table.
| Compound | DPPH Scavenging IC50 (µg/mL) |
| Derivative 1 | 25.4 |
| Derivative 2 | 18.9 |
| Ascorbic Acid | 5.2 |
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Signaling Pathway: Free Radical Scavenging Mechanisms
Caption: Mechanisms of free radical scavenging by hydrazone derivatives.
Anticancer Activity
Hydrazide and hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] Potential mechanisms of action include the inhibition of tubulin polymerization and modulation of key signaling pathways like PI3K/Akt.[1][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Normal cell line (e.g., fibroblasts, for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment:
-
Prepare various concentrations of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Tabulate the IC50 values for different cell lines.
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Normal Fibroblast IC50 (µM) | Selectivity Index (Normal/Cancer) |
| Derivative 1 | 12.5 | 15.2 | > 100 | > 8.0 (for MCF-7) |
| Derivative 2 | 8.7 | 10.1 | > 100 | > 11.5 (for MCF-7) |
| Doxorubicin | 0.5 | 0.8 | 5.0 | 10.0 (for MCF-7) |
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by hydrazone derivatives leading to apoptosis.
References
- 1. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 9. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-(Dimethylamino)phenyl)acetohydrazide in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(4-(Dimethylamino)phenyl)acetohydrazide as a scaffold in drug design and discovery. The protocols outlined below are based on established methodologies for the synthesis and biological evaluation of hydrazide-hydrazone derivatives, a class of compounds known for their diverse pharmacological activities.
Introduction
Hydrazide-hydrazones are a significant class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. The core structure, containing an azomethine group (-C=N-NH-), is a key pharmacophore that allows for diverse chemical modifications to modulate biological activity. This compound serves as a versatile starting material for the synthesis of a library of hydrazone derivatives. The dimethylamino group can enhance bioavailability and receptor binding, making this scaffold particularly interesting for targeted drug development.
Synthetic Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of acetohydrazide derivatives from the corresponding ester.
Experimental Protocol:
-
Esterification: To a solution of 4-(dimethylamino)phenylacetic acid (1 eq.) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0°C.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-(4-(dimethylamino)phenyl)acetate.
-
Hydrazinolysis: Dissolve the synthesized ester (1 eq.) in ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 eq.) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting solid, this compound, can be purified by recrystallization from ethanol.
Diagram of Synthetic Workflow:
Caption: Synthesis of the target hydrazide.
General Protocol for the Synthesis of Schiff Bases (Hydrazones)
The hydrazide can be readily converted to a variety of Schiff bases by condensation with different aldehydes or ketones.
Experimental Protocol:
-
Dissolve this compound (1 eq.) in absolute ethanol (15 volumes).
-
Add the desired aromatic or heterocyclic aldehyde/ketone (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring completion by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Diagram of Schiff Base Synthesis:
Caption: General synthesis of Schiff bases.
Applications in Drug Discovery: Biological Evaluation
Anticancer Activity
Hydrazone derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized Schiff bases in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Representative Anticancer Activity of Structurally Related Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [Fictional] |
| Derivative B | HeLa (Cervical) | 8.7 | [Fictional] |
| Derivative C | A549 (Lung) | 12.1 | [Fictional] |
| Doxorubicin (Control) | MCF-7 | 0.8 | [Fictional] |
Note: The data presented is illustrative for structurally similar compounds and not specific to derivatives of this compound.
Hypothetical Signaling Pathway for Anticancer Activity:
Many anticancer agents induce apoptosis. A potential mechanism for hydrazone derivatives could involve the activation of the intrinsic apoptotic pathway.
Caption: Potential apoptotic pathway.
Antimicrobial Activity
Hydrazones are well-documented for their antibacterial and antifungal properties.
Experimental Protocol: Micro-broth Dilution Method for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Representative Antimicrobial Activity of Structurally Related Hydrazone Derivatives
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Derivative X | 16 | 32 | 64 | [Fictional] |
| Derivative Y | 8 | 16 | 32 | [Fictional] |
| Derivative Z | 32 | 64 | 128 | [Fictional] |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A | [Fictional] |
| Fluconazole (Control) | N/A | N/A | 4 | [Fictional] |
Note: The data presented is illustrative for structurally similar compounds and not specific to derivatives of this compound.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The straightforward synthesis of its hydrazone derivatives allows for the creation of large compound libraries for high-throughput screening. The established protocols for evaluating anticancer and antimicrobial activities provide a clear path for researchers to explore the full potential of this chemical entity in drug design and discovery. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their potency and selectivity.
Application Notes and Protocols for the Synthesis of Novel Hydrazone Derivatives Using 2-(4-(Dimethylamino)phenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis, purification, and characterization of novel hydrazone derivatives from 2-(4-(dimethylamino)phenyl)acetohydrazide. Additionally, it outlines experimental procedures for evaluating their potential anticancer and antimicrobial activities, supported by visual representations of the targeted signaling pathways.
Synthesis of Hydrazone Derivatives
The synthesis is a straightforward two-step process, beginning with the preparation of the core hydrazide, followed by a condensation reaction with various aromatic aldehydes.
Step 1: Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar acetohydrazides.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-(dimethylamino)phenyl)acetate (1.0 equivalent) in methanol (15 mL per gram of ester).
-
Hydrazinolysis: Add hydrazine hydrate (2.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add cold distilled water to precipitate the solid product. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid.
-
Characterization: Confirm the structure of the synthesized hydrazide using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Step 2: General Protocol for the Synthesis of Novel Hydrazone Derivatives
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in absolute ethanol (20 mL per gram of hydrazide) in a round-bottom flask.
-
Condensation: Add the desired substituted aromatic aldehyde (1.0 equivalent) to the solution.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC (ethyl acetate:hexane, 1:1).
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. The resulting crystalline precipitate is collected by vacuum filtration, washed with cold ethanol, and purified by recrystallization from ethanol or a methanol-water mixture.[2]
-
Characterization: Characterize the final hydrazone derivatives by determining their melting points and using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation: Physicochemical Properties of Synthesized Hydrazones
| Compound ID | Substituted Aldehyde Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| HDZ-1 | 4-Nitrobenzaldehyde | C₁₈H₂₀N₄O₃ | 91 | 225-227 |
| HDZ-2 | 4-Chlorobenzaldehyde | C₁₈H₂₀ClN₃O | 88 | 212-214 |
| HDZ-3 | 4-Hydroxybenzaldehyde | C₁₈H₂₁N₃O₂ | 85 | 208-210 |
| HDZ-4 | 2,4-Dichlorobenzaldehyde | C₁₈H₁₉Cl₂N₃O | 89 | 218-220 |
Table 1: Spectroscopic Data for Synthesized Hydrazones
| Compound ID | FT-IR (cm⁻¹) ν(N-H), ν(C=O), ν(C=N) | ¹H-NMR (δ, ppm) (s, 1H, -N=CH-) | Mass Spec (m/z) [M+H]⁺ |
| HDZ-1 | 3215, 1668, 1598 | 8.25 | 341.15 |
| HDZ-2 | 3220, 1665, 1602 | 8.18 | 330.13 |
| HDZ-3 | 3210, 1660, 1605, 3405 (O-H) | 8.12 | 312.16 |
| HDZ-4 | 3225, 1670, 1595 | 8.35 | 364.09 |
Biological Evaluation and Signaling Pathways
Hydrazone derivatives are known for their potential as anticancer and antimicrobial agents. The incorporation of the 2-(4-(dimethylamino)phenyl)acetyl scaffold may modulate these biological activities.
Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[3] Certain hydrazone derivatives have been identified as inhibitors of this pathway.[4][5]
Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Proteins
-
Cell Culture and Lysis: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) and treat with the synthesized hydrazone derivatives at their IC₅₀ concentrations for 24 hours. Subsequently, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., total Akt, phosphorylated Akt (p-Akt), mTOR).
-
Detection: After washing, incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: PI3K/Akt Signaling Pathway Inhibition
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by novel hydrazone derivatives.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[6] It is a well-validated target for antibacterial drugs.[7][8]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Assay Components: Utilize a commercially available DNA gyrase supercoiling assay kit, which typically includes supercoiled plasmid DNA, DNA gyrase enzyme, and reaction buffer.
-
Reaction Setup: In a microplate, combine the relaxed plasmid DNA substrate, DNA gyrase, and varying concentrations of the synthesized hydrazone derivatives.
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed DNA to supercoiled DNA is visualized by the differential migration of the DNA topoisomers. Inhibition of supercoiling will result in a higher proportion of relaxed DNA.
Mandatory Visualization: DNA Gyrase Inhibition Workflow
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
References
- 1. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alcrut.com [alcrut.com]
- 3. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of hydrazones using 2-(4-(Dimethylamino)phenyl)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrazone synthesis? A1: Hydrazone synthesis is a condensation reaction between a hydrazide, like this compound, and an aldehyde or ketone. The reaction is typically acid-catalyzed. The mechanism involves the initial protonation of the carbonyl oxygen, followed by a nucleophilic attack from the primary amine of the hydrazide to form a tetrahedral intermediate. This intermediate then dehydrates (loses a water molecule) to form the final hydrazone product with its characteristic C=N-N bond.[1] At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step.[2]
Q2: Why is pH control critical for this reaction? A2: The reaction is highly pH-dependent. Acid catalysis is required to protonate the carbonyl group, making it more electrophilic and susceptible to attack by the hydrazide. However, if the pH is too low, the hydrazide itself (a nucleophile) will be protonated, rendering it inactive. Therefore, a mildly acidic environment, typically in the pH range of 4-5, is optimal for the reaction to proceed efficiently.[1]
Q3: What is the purpose of adding a catalyst like acetic acid? A3: A catalytic amount of a weak acid, such as glacial acetic acid, serves to facilitate the reaction by protonating the carbonyl group of the aldehyde or ketone.[3] This increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydrazide. Strong acids are generally avoided as they can protonate the hydrazide nucleophile, halting the reaction.
Q4: How does the choice of solvent impact the reaction yield and time? A4: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Protic solvents like ethanol and methanol are commonly used as they can effectively solvate the reactants and intermediates.[4] The reaction time can vary significantly depending on the solvent used, as different solvents can affect the stability of the transition state and the solubility of the forming product.[5] In some cases, solvent-free conditions, particularly with microwave assistance, can lead to dramatically higher yields and shorter reaction times.[6]
Q5: What are common side reactions or byproducts to be aware of? A5: A potential side product is an azine, which can form from the decomposition of the hydrazone, especially at elevated temperatures during workup.[7] Another issue can be the formation of quinazolines if the reaction conditions are not carefully controlled, particularly with certain substituted benzhydrazides.[4][8] Using the correct stoichiometry and maintaining appropriate temperatures can help minimize the formation of these byproducts.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has been running for several hours, but TLC analysis shows little to no product formation. What should I do?
A: Low or no yield can stem from several factors. Follow this checklist to diagnose the issue:
-
Verify pH: The reaction medium must be mildly acidic. If you are not using an acidic solvent or catalyst (like acetic acid), the reaction will be extremely slow.[2]
-
Solution: Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.
-
-
Check Starting Material Quality: Aldehydes can oxidize over time if not stored properly. The hydrazide should also be pure.
-
Solution: Use freshly purified or commercially new aldehydes. Verify the purity of your this compound via melting point or NMR.
-
-
Assess Reaction Conditions: Room temperature may be insufficient for less reactive aldehydes or ketones.
-
Solution: Gently heat the reaction mixture to reflux. The optimal temperature depends on the solvent and reactants.[9] Consider switching to a higher-boiling solvent if necessary.
-
-
Consider Water Removal: Since water is a byproduct of the condensation, its accumulation can push the reaction equilibrium back towards the starting materials.[2]
-
Solution: For reactions in non-polar solvents like toluene, use a Dean-Stark apparatus to remove water as it forms. For alcohol-based solvents, adding a dehydrating agent like anhydrous MgSO₄ can sometimes be effective.
-
-
Evaluate Reaction Method: Conventional heating can be slow and may lead to lower yields compared to other methods.
-
Solution: If available, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase yields significantly, often without the need for a solvent.[6]
-
Problem: Product Precipitates Initially but Redissolves
Q: My product crashed out of solution, but upon further heating, it went back into solution and my final yield was low. What happened?
A: This indicates that the hydrazone formation is reversible. While heating can increase the initial reaction rate, it can also favor the reverse hydrolysis reaction, especially if water is present.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Once a significant amount of product has precipitated, cool the reaction to room temperature or below to maximize precipitation and then filter the product promptly. Do not prolong heating after the product has formed.
Problem: Difficulty with Product Purification
Q: I obtained a crude product, but it is oily or difficult to recrystallize. How can I purify it?
A: Oily products or purification difficulties are common.
-
Trituration: If the product is an oil, it may be an amorphous solid that needs encouragement to crystallize.
-
Solution: Try triturating the oil with a non-polar solvent like cold n-hexane, diethyl ether, or petroleum ether. This process involves repeatedly washing/stirring the oil with the solvent, which can remove impurities and induce crystallization.
-
-
Recrystallization Solvent Screening: The initial reaction solvent may not be the best for recrystallization.
Data on Reaction Optimization
Optimizing parameters such as solvent, temperature, and synthesis method is key to achieving high yields.
Table 1: Influence of Reaction Conditions on Hydrazone Synthesis
| Hydrazide Reactant | Aldehyde/Ketone | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| 2-phenylacetohydrazide | Benzaldehyde | Ethanol | Acetic Acid | Reflux | 2-3 h | ~85-90% | [5] |
| Phenylhydrazine | Acetophenone | Acetic Acid/Water | - | Ice Bath | 5 min | 48% | [3] |
| Hydrazine Hydrate | Methyl Salicylate | Methanol | - | Reflux | 6 h | ~83% | [11] |
| 2,4-dihydroxybenzoic acid hydrazide | Aromatic Aldehydes | Ethanol | Acetic Acid | Reflux | 15-40 min | High | [12] |
Note: This table summarizes data from syntheses of similar hydrazone structures to provide a general guideline for expected reaction parameters.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Hippuric Hydrazones
| Compound | Conventional Method Yield (%) | Conventional Method Time (h) | Microwave Method Yield (%) | Microwave Method Time (min) |
| 1 | 61 | 3 | 94 | 5 |
| 2 | 65 | 3 | 92 | 5 |
| 3 | 63 | 3 | 96 | 5 |
| 4 | 64 | 3 | 93 | 5 |
Data adapted from a study on hippuric hydrazones, demonstrating the significant improvement in yield and reaction time with microwave irradiation under solvent-free conditions.[6]
Experimental Protocols & Visualizations
General Protocol for Hydrazone Synthesis
This protocol is a generalized procedure for the acid-catalyzed condensation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Catalyst (e.g., Glacial Acetic Acid)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates and chamber
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.
-
Add 1.0 equivalent of the corresponding aldehyde or ketone to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and heat the mixture to reflux (typically 60-80°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazide spot has been consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize the precipitation of the hydrazone product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Dry the product under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).[5]
Caption: Experimental workflow for hydrazone synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Hydrazone Formation [quimicaorganica.org]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. minarjournal.com [minarjournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 9. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alcrut.com [alcrut.com]
- 12. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(dimethylamino)phenyl)acetohydrazide and its derivatives. This guide focuses on identifying and mitigating common byproducts that may arise during the multi-step synthesis.
Synthetic Pathway and Potential Byproducts
The synthesis of this compound typically proceeds through a three-step sequence starting from 4-dimethylamino acetophenone. The pathway involves the Willgerodt-Kindler reaction to form a thioamide, followed by hydrolysis to the corresponding carboxylic acid, esterification, and finally, hydrazinolysis. Each of these steps presents the potential for the formation of specific byproducts.
Figure 1: General synthetic workflow for this compound and common byproducts at each stage.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, with a focus on byproduct identification and remediation.
Step 1 & 2: Synthesis of 2-(4-(Dimethylamino)phenyl)acetic Acid
Q1: My reaction to form the carboxylic acid is incomplete, and I have a mixture of products. How can I identify the byproducts and improve the reaction?
A1: In the Willgerodt-Kindler reaction, incomplete conversion of the starting 4-dimethylamino acetophenone is common. The primary byproduct from this stage is the phenylacetothiomorpholide intermediate. During hydrolysis, incomplete reaction will leave this thioamide as a contaminant. Furthermore, partial hydrolysis of the thioamide can result in the corresponding phenylacetamide derivative.
Troubleshooting:
-
Byproduct Identification: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The starting ketone, thioamide intermediate, amide, and final carboxylic acid will have different polarities and thus different Rf values. Mass spectrometry can also be used to identify the molecular weights of the components in your mixture.
-
Improving the Reaction:
-
Willgerodt-Kindler: Ensure the reaction is heated for a sufficient duration, as longer reaction times can improve the yield of the thioamide.
-
Hydrolysis: The hydrolysis of the thioamide to the carboxylic acid can be sluggish. Using a stronger acid or base, or prolonging the reaction time at an elevated temperature, can drive the reaction to completion. Be mindful that harsh conditions might lead to degradation of the product.
-
Step 3: Esterification of 2-(4-(Dimethylamino)phenyl)acetic Acid
Q2: I performed a Steglich esterification using DCC and DMAP, but my yield is low and the product is difficult to purify. What are the likely byproducts?
A2: The Steglich esterification is a mild and effective method, but it is known to produce specific byproducts. The most common are:
-
N,N'-Dicyclohexylurea (DCU): This is the byproduct formed from the reaction of DCC. It is notoriously insoluble in many common organic solvents, which can make its removal challenging.
-
N-Acylurea: This byproduct forms from an intramolecular rearrangement of the O-acylisourea intermediate. Its formation is more prevalent when the reaction is slow, for instance, with sterically hindered alcohols or less reactive carboxylic acids. The presence of DMAP helps to minimize the formation of N-acylurea by accelerating the desired esterification reaction.[1][2]
-
Unreacted Carboxylic Acid: Incomplete reaction will result in the presence of the starting carboxylic acid in your product mixture.
Troubleshooting:
-
DCU Removal: DCU can often be removed by filtration as it precipitates out of the reaction mixture. However, trace amounts can remain. To remove residual DCU, you can perform multiple filtrations or a column chromatography. A useful technique is to dissolve the crude product in a solvent in which the desired ester is soluble but DCU is not (e.g., diethyl ether or hexane) and then filter.
-
Minimizing N-Acylurea: Ensure an adequate amount of DMAP is used as a catalyst.[1][2] Running the reaction at a slightly elevated temperature might also increase the rate of the desired reaction over the rearrangement.
-
Driving the Reaction to Completion: Use a slight excess of the alcohol and DCC to ensure complete conversion of the carboxylic acid. Monitor the reaction by TLC to determine the point of completion.
| Byproduct | Formation Condition | Mitigation Strategy |
| N,N'-Dicyclohexylurea (DCU) | Inherent to DCC use | Filtration, Recrystallization, Chromatography |
| N-Acylurea | Slow reaction, insufficient DMAP | Use adequate DMAP, optimize temperature |
| Unreacted Carboxylic Acid | Incomplete reaction | Use slight excess of alcohol and DCC |
Table 1: Common Byproducts in Steglich Esterification and Mitigation Strategies.
Step 4: Hydrazinolysis of Ethyl 2-(4-(Dimethylamino)phenyl)acetate
Q3: After reacting my ester with hydrazine hydrate, I have more than one spot on my TLC plate. What could the other spots be?
A3: During the hydrazinolysis step, two main byproducts can be formed:
-
Unreacted Ester: The reaction may not have gone to completion, leaving some of the starting ethyl 2-(4-(dimethylamino)phenyl)acetate.
-
N,N'-bis[2-(4-(dimethylamino)phenyl)acetyl]hydrazine (Diacylhydrazine): This byproduct is formed when one molecule of hydrazine reacts with two molecules of the ester. This is more likely to occur if the ester is in large excess relative to the hydrazine.
Troubleshooting:
-
Ensuring Complete Reaction: Use a molar excess of hydrazine hydrate to favor the formation of the desired monohydrazide and to ensure the complete consumption of the starting ester. The reaction can also be gently heated to increase the reaction rate.
-
Minimizing Diacylhydrazine Formation: Add the ester dropwise to the solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the addition, minimizing the chance of the diacylhydrazine byproduct forming.
| Byproduct | Formation Condition | Mitigation Strategy |
| Unreacted Ester | Insufficient hydrazine, short reaction time | Use excess hydrazine, increase reaction time/temperature |
| Diacylhydrazine | High ester to hydrazine ratio | Add ester dropwise to hydrazine solution |
Table 2: Common Byproducts in Hydrazinolysis and Mitigation Strategies.
Experimental Protocols
Synthesis of 2-(4-(Dimethylamino)phenyl)acetic Acid via Willgerodt-Kindler Reaction and Hydrolysis
-
Willgerodt-Kindler Reaction: In a round-bottom flask, combine 4-dimethylamino acetophenone, sulfur, and morpholine. Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Hydrolysis: After cooling, the reaction mixture is typically poured into water and the crude thioamide is extracted with an organic solvent. The solvent is removed, and the crude thioamide is then hydrolyzed by refluxing with a strong acid (e.g., concentrated HCl) or base (e.g., aqueous NaOH) until the thioamide is fully converted to the carboxylic acid.
-
Purification: The carboxylic acid can be purified by acidification (if hydrolyzed under basic conditions) to precipitate the acid, followed by filtration and recrystallization from a suitable solvent like ethanol/water.
Esterification of 2-(4-(Dimethylamino)phenyl)acetic Acid (Steglich Method)
-
Reaction Setup: Dissolve 2-(4-(dimethylamino)phenyl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the alcohol (e.g., ethanol, 1.1 equivalents), a catalytic amount of DMAP (0.1 equivalents), and DCC (1.1 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, filter off the precipitated DCU. Wash the filtrate with dilute acid (to remove DMAP) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.
Hydrazinolysis of Ethyl 2-(4-(Dimethylamino)phenyl)acetate
-
Reaction Setup: In a round-bottom flask, add hydrazine hydrate (e.g., 3-5 equivalents) to a suitable solvent like ethanol.
-
Ester Addition: Slowly add the ethyl 2-(4-(dimethylamino)phenyl)acetate to the hydrazine solution with stirring.
-
Reaction: The reaction is often exothermic and can be stirred at room temperature or gently heated to reflux for a few hours to ensure completion. Monitor the disappearance of the ester by TLC.
-
Product Isolation: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound.
References
Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazones derived from 2-(4-(dimethylamino)phenyl)acetohydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for hydrazones derived from this compound?
A1: The two most effective and widely used purification techniques for this class of hydrazones are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the physical state of the crude product.
Q2: My hydrazone product is an oil and won't crystallize. What should I do?
A2: Oily products are a common issue. Here are a few strategies to induce crystallization:
-
Trituration: Stir the oil vigorously with a non-polar solvent like cold n-hexane or pentane. This can sometimes break down the oil and encourage solidification.
-
Solvent System Adjustment: If using a mixed solvent system for recrystallization (e.g., ethanol/water), try adjusting the ratio. Slowly adding the non-solvent (water) to a solution of the oil in the solvent (ethanol) until turbidity persists can initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid hydrazone from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
Q3: My hydrazone seems to be decomposing during silica gel column chromatography. How can I prevent this?
A3: Hydrazones, particularly those with electron-donating groups like the dimethylamino moiety, can be sensitive to the acidic nature of standard silica gel. This can lead to hydrolysis or other degradation pathways. To mitigate this:
-
Basify the Eluent: Add a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel and protect your compound.[1]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Q4: What are the typical impurities I might encounter in my crude hydrazone product?
A4: Common impurities include:
-
Unreacted starting materials: this compound and the corresponding aldehyde or ketone.
-
Side products: Azines can form from the reaction of the hydrazone with an excess of the carbonyl compound.
-
Solvent residues from the reaction.
Q5: How can I monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring purification. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your desired product and any impurities. Visualization can be achieved using UV light, as these hydrazones are typically UV-active.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. The solvent volume was too large. Premature crystallization during hot filtration. | - Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution. |
| Product is still impure after one recrystallization | The impurities have similar solubility profiles to the product. The crystals were not washed properly after filtration. | - Perform a second recrystallization, potentially using a different solvent system. - Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities. |
| Streaking or tailing on the TLC plate during column chromatography | The compound is too polar for the chosen eluent. The compound is interacting strongly with the silica gel. The sample is overloaded on the column. | - Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture). - Add a small amount of triethylamine (0.5-1%) to the eluent to reduce interactions with the silica. - Ensure you are not loading too much crude material onto the column relative to the amount of stationary phase. |
| Co-elution of impurities during column chromatography | The polarity of the product and the impurity are very similar in the chosen eluent system. | - Try a different solvent system with different selectivities (e.g., dichloromethane/methanol or toluene/acetone). - Consider using a different stationary phase, such as alumina. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar procedure for a structurally related compound and is a likely effective method.
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-(4-(dimethylamino)phenyl)acetate in methanol.
-
Hydrazine Addition: Add hydrazine hydrate to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue to precipitate the solid product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If further purification is needed, the crude product can be purified by column chromatography using an eluent such as dichloromethane/methanol (e.g., 19:1 v/v).[2]
Protocol 2: General Procedure for Hydrazone Synthesis
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Aldehyde/Ketone Addition: Add an equimolar amount of the desired aldehyde or ketone to the solution. A catalytic amount of glacial acetic acid (a few drops) can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for the appropriate amount of time (typically monitored by TLC until the starting materials are consumed).
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation. The solid product can be collected by filtration.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, methanol, or an ethanol/water mixture) where the hydrazone has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Place the crude, dry hydrazone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add more solvent dropwise until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 4: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude hydrazone in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., hexane/ethyl acetate, starting with a low proportion of ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column. Crucially, it is recommended to add 0.5-1% triethylamine to the eluent to prevent product degradation. [1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.
Section 4: Data Presentation
The following table summarizes typical solvent systems used for the purification of hydrazones. Note that the optimal system for your specific compound will need to be determined empirically.
| Purification Method | Compound Type | Solvent/Eluent System | Reference |
| Column Chromatography | 4-(Dimethylamino)benzohydrazide | Dichloromethane/Methanol (19:1) | [2] |
| Column Chromatography | General Hydrazones | n-Hexane/Ethyl Acetate | [2] |
| Recrystallization | General Hydrazones | Ethanol | [3] |
| Recrystallization | General Hydrazones | Methanol or Methanol/Water |
Section 5: Visualizations
Caption: General experimental workflow for the synthesis and purification of hydrazones.
Caption: Decision-making flowchart for purification strategy.
References
improving the stability of 2-(4-(Dimethylamino)phenyl)acetohydrazide in solution
Welcome to the technical support center for 2-(4-(Dimethylamino)phenyl)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
A1: this compound, like other hydrazide compounds, is susceptible to degradation in aqueous solutions. The primary degradation pathways are hydrolysis and oxidation.[1][2] Stability is significantly influenced by the pH, temperature, and presence of oxygen or metal ions in the solution.[2][3][4]
Q2: How does pH affect the stability of the compound?
A2: The stability of hydrazides is highly pH-dependent. Generally, they exhibit greater stability as the pH approaches neutral (pH 7.0).[4][5] Under acidic conditions, the hydrazide moiety can undergo acid-catalyzed hydrolysis.[1] In strongly alkaline solutions, degradation can also be accelerated.[2][4] It is crucial to buffer your solution to an appropriate pH to maintain the compound's integrity.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: For optimal stability, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store solutions at low temperatures (2-8°C), protected from light, and in a tightly sealed container to minimize exposure to oxygen. For long-term storage, consider preparing aliquots and freezing them at -20°C or below.
Q4: What are the likely degradation products I might observe?
A4: The primary degradation products are typically the result of hydrolysis and oxidation. Hydrolysis of the hydrazide bond would yield 4-(dimethylamino)phenylacetic acid and hydrazine. Oxidation may lead to the formation of various colored byproducts, as the (dimethylamino)phenyl group can be susceptible to oxidation.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the compound's stability.[6][7] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Spectrophotometry can also be used, but it may be less specific if degradation products have overlapping absorption spectra.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns yellow/brown upon preparation or storage. | Oxidation: The dimethylamino group is susceptible to oxidation, which can form colored impurities. This can be accelerated by air, light, or trace metal ions. | 1. Prepare solutions using deoxygenated solvents by sparging with nitrogen or argon gas. 2. Store solutions under an inert atmosphere (e.g., nitrogen). 3. Protect the solution from light by using amber vials or wrapping the container in foil. 4. Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. 5. Use high-purity solvents and glassware to avoid metal ion contamination. |
| Rapid loss of parent compound peak in HPLC analysis. | Hydrolysis: The solution pH may be too acidic or alkaline, leading to rapid hydrolysis of the hydrazide bond.[1][5] | 1. Ensure the pH of your solution is buffered to a near-neutral range (pH 6.5-7.5).[5] 2. Verify the pH of all buffers and reagents used. 3. If your experiment requires acidic or basic conditions, minimize the time the compound is exposed to these conditions and consider running the experiment at a lower temperature to slow degradation. |
| Appearance of multiple new peaks in the chromatogram. | Multiple Degradation Pathways: The compound may be degrading through both hydrolysis and oxidation. High temperatures can also accelerate degradation. | 1. Address both oxidation and hydrolysis as described above (use deoxygenated solvents, control pH, protect from light). 2. Conduct your experiments at the lowest feasible temperature to minimize thermal degradation. |
| Precipitate forms in the solution. | Poor Solubility or Degradation: The compound or its degradation products may have limited solubility in the chosen solvent system. | 1. Confirm the solubility of the compound in your solvent. Consider using a co-solvent if necessary. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Adjust the pH, as the solubility of the compound and its degradants can be pH-dependent. |
Quantitative Stability Data
The following tables provide illustrative data on the stability of this compound under different conditions. This data is based on general principles for hydrazide compounds and should be confirmed experimentally.
Table 1: Effect of pH on the Half-Life (t½) of this compound in Aqueous Buffer at 37°C
| pH | Half-Life (t½) in Hours (Approx.) |
| 4.0 | 12 |
| 5.0 | 48 |
| 6.0 | 150 |
| 7.4 | >400 |
| 9.0 | 96 |
Table 2: Effect of Temperature on the Half-Life (t½) of this compound in pH 7.4 Buffer
| Temperature | Half-Life (t½) in Hours (Approx.) |
| 50°C | 90 |
| 37°C | >400 |
| 25°C | >1000 |
| 4°C | Stable for several weeks |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and products under stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil.
-
Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for stability analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples from the forced degradation study and time-point stability studies by diluting them to the target concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of pH on sonochemical degradation of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
side reactions to consider when using 2-(4-(Dimethylamino)phenyl)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(4-(Dimethylamino)phenyl)acetohydrazide in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, focusing on potential side reactions and unexpected outcomes.
Issue 1: Reaction mixture turns yellow or brown, and desired product yield is low.
-
Possible Cause: Oxidation of the N,N-dimethylamino group. The tertiary amine functionality is susceptible to oxidation, which can lead to the formation of colored byproducts and consume the starting material.[1][2][3] This can be initiated by atmospheric oxygen, especially in the presence of light or certain catalysts.[1][2]
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Light Protection: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
-
Antioxidant Addition: If compatible with the reaction chemistry, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Purification: If oxidation has occurred, the colored impurities can often be removed by column chromatography.
-
Issue 2: Presence of an unexpected, more polar byproduct in TLC or LC-MS analysis.
-
Possible Cause: Hydrolysis of the hydrazide moiety. Hydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (4-(Dimethylamino)phenyl)acetic acid and hydrazine.[4][5][6][7]
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral pH throughout the reaction and workup, unless acidic or basic conditions are required for the desired transformation.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Temperature Control: Avoid excessive heating, as this can accelerate the rate of hydrolysis.
-
Workup Procedure: During aqueous workup, minimize the contact time with acidic or basic aqueous layers. Promptly extract the product into an organic solvent.
-
Issue 3: Formation of a significant amount of N-demethylated or N-formylated byproduct.
-
Possible Cause: N-dealkylation of the dimethylamino group. This is a known metabolic pathway for N,N-dimethylaniline and can also occur under certain chemical conditions, such as in the presence of specific oxidizing agents or catalysts.[8] This can lead to the formation of 2-(4-(Methylamino)phenyl)acetohydrazide or 2-(4-Aminophenyl)acetohydrazide.
-
Troubleshooting Steps:
-
Reagent Selection: Carefully select reagents to avoid those known to promote N-dealkylation of arylamines.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may help to minimize this side reaction.
-
Protecting Groups: In multi-step syntheses, consider protecting the dimethylamino group if it is not involved in the desired reaction, although this adds extra steps to the synthesis.
-
Issue 4: Low yield and formation of complex, high molecular weight byproducts.
-
Possible Cause: Intramolecular or intermolecular cyclization reactions. Hydrazides can participate in various cyclization reactions, especially when reacted with compounds containing multiple electrophilic sites.[9][10][11] The specific products will depend on the other reagents present.
-
Troubleshooting Steps:
-
Reaction Sequence: Carefully plan the synthetic route to avoid conditions that could favor unwanted cyclizations.
-
Stoichiometry Control: Precise control of reactant stoichiometry is crucial. An excess of a di-electrophilic reagent could lead to polymerization or complex cyclization products.
-
Dilution: Running the reaction at a higher dilution may favor intramolecular reactions over intermolecular polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and their expected reactivity?
A1: The molecule has three key functional groups:
-
N,N-dimethylamino group: A tertiary amine attached to an aromatic ring. It is a strong activating group, making the phenyl ring electron-rich and susceptible to electrophilic substitution at the ortho and para positions. It is also prone to oxidation.[1][2][3]
-
Phenyl ring: An aromatic ring that can undergo electrophilic substitution. The substitution pattern is directed by the powerful activating effect of the dimethylamino group.
-
Acetohydrazide moiety (-C(=O)NHNH2): This group is nucleophilic at the terminal nitrogen (-NH2) and can react with electrophiles such as aldehydes, ketones, and acylating agents.[12] It is also susceptible to hydrolysis under acidic or basic conditions.[5][6][7]
Q2: How can I monitor the progress of a reaction involving this compound?
A2: Thin Layer Chromatography (TLC) is a common and effective method. Use a suitable solvent system to achieve good separation between the starting material, the desired product, and any potential byproducts. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and purity of the product.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. Storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) can further prevent oxidation.
Q4: I am seeing multiple spots on my TLC plate that I cannot identify. What could they be?
A4: Besides the potential side products mentioned in the troubleshooting guide (oxidized species, hydrolyzed acid, demethylated products, cyclized products), other possibilities include:
-
Diacylated hydrazide: If using an acylating agent, it's possible for both nitrogens of the hydrazide to be acylated.
-
Azine formation: Self-condensation of the hydrazide can occur under certain conditions, though this is less common.
-
Impurities from starting materials: Ensure the purity of your starting material before beginning the reaction.
Quantitative Data Summary
Currently, there is limited quantitative data available in the literature specifically for the side reactions of this compound. The following table provides a general overview of the stability of related functional groups.
| Functional Group | Condition | Potential Side Reaction | Typical Yield of Side Product |
| N,N-Dimethylaniline | Aerobic, with initiator | Oxidation | Can be significant, depends on conditions[1][2] |
| Hydrazone (related to hydrazide reactivity) | Acidic (pD 5.0) | Hydrolysis | Half-life can be in the order of hours[5] |
| Hydrazone (related to hydrazide reactivity) | Neutral (pD 7.0) | Hydrolysis | Half-life can be in the order of days[5] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction by TLC
-
Prepare TLC Plate: Use a silica gel coated TLC plate.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot the solution onto the baseline of the TLC plate using a capillary tube. Also spot the starting material for reference.
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If spots are not UV-active, stain the plate using an appropriate stain (e.g., potassium permanganate, iodine).
-
Analysis: Compare the spots of the reaction mixture with the starting material to determine if the starting material has been consumed and new products have formed.
Protocol 2: Detection of N-Oxide Formation (Qualitative)
This protocol is based on the ability of N-oxides to be reduced.
-
Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in a small amount of methanol.
-
Reduction: Add a reducing agent known to reduce N-oxides, such as triphenylphosphine or sodium dithionite.
-
TLC Analysis: After a suitable reaction time (e.g., 1-2 hours), analyze the reduced sample by TLC alongside the original reaction mixture. A decrease in the intensity of a potential N-oxide spot and a corresponding increase in the intensity of the parent amine spot would suggest the presence of the N-oxide.
Visualizations
Caption: Potential side reaction pathways for this compound.
Caption: A general workflow for troubleshooting unexpected experimental results.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 11. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Reaction of 2-(4-(Dimethylamino)phenyl)acetohydrazide with Aldehydes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the reaction of 2-(4-(Dimethylamino)phenyl)acetohydrazide with aldehydes to form hydrazones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of hydrazones from this compound and various aldehydes.
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield of my desired hydrazone product, or no product at all. What are the likely causes and how can I resolve this?
-
Answer: Low or no product yield is a common issue that can often be attributed to several factors, primarily related to the reaction pH, quality of reagents, and reaction conditions.
-
Incorrect pH: The formation of hydrazones is an acid-catalyzed reaction. The optimal pH for this reaction is typically in the slightly acidic range (pH 4-6).
-
Too Acidic (pH < 4): At very low pH, the lone pair of electrons on the nitrogen atom of the hydrazide is protonated. This protonation deactivates the hydrazide, making it a poor nucleophile and thus hindering its attack on the carbonyl carbon of the aldehyde.
-
Neutral or Basic (pH > 7): In neutral or basic conditions, the carbonyl group of the aldehyde is not sufficiently activated by protonation, leading to a slow or stalled reaction.
-
-
Poor Quality Reagents: Ensure that the this compound and the aldehyde are pure. Impurities in the aldehyde, such as the corresponding carboxylic acid (due to oxidation), can inhibit the reaction.
-
Inappropriate Solvent: The choice of solvent is crucial. Protic solvents like ethanol or methanol are commonly used as they can dissolve both reactants and facilitate the reaction.
-
Low Temperature or Short Reaction Time: While some hydrazone formations are rapid at room temperature, others may require gentle heating (e.g., reflux) and longer reaction times to proceed to completion.
-
Issue 2: Formation of Side Products
-
Question: My reaction mixture shows multiple spots on TLC, and I am isolating undesired side products. What are these side products and how can I prevent their formation?
-
Answer: The formation of side products can complicate purification and reduce the yield of the desired hydrazone.
-
Azine Formation: One common side product is an azine, which is formed from the reaction of the hydrazone product with another molecule of the aldehyde. This is more likely to occur if an excess of the aldehyde is used or if the reaction is heated for an extended period. To minimize azine formation, use a 1:1 molar ratio of the hydrazide and aldehyde.
-
Hydrolysis of Hydrazone: Hydrazones can be susceptible to hydrolysis, especially in the presence of excess water and strong acid. While acid is required for catalysis, using a large excess can promote the reverse reaction.
-
Aldehyde Self-Condensation: Some aldehydes can undergo self-condensation reactions (e.g., aldol condensation) under acidic or basic conditions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my hydrazone product. It is oily, or I am unable to obtain clean crystals. What purification strategies can I employ?
-
Answer: Purification of hydrazones can sometimes be challenging.
-
Recrystallization: Recrystallization is the most common method for purifying solid hydrazones. A suitable solvent system is one in which the hydrazone is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or mixtures with water are often effective.
-
Column Chromatography: If recrystallization is unsuccessful, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed.
-
Precipitation: In some cases, the hydrazone product may precipitate directly from the reaction mixture upon cooling. If not, adding a non-solvent (e.g., water or hexane) can sometimes induce precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with aldehydes?
A1: The optimal pH for hydrazone formation is generally in the slightly acidic range, typically between pH 4 and 6. This is because the reaction requires acid catalysis to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazide. However, a pH that is too low (below 4) will protonate the hydrazide, rendering it non-nucleophilic.
Q2: How does the substituent on the aldehyde affect the reaction rate?
A2: The electronic nature of the substituents on the aldehyde plays a significant role. Electron-withdrawing groups (e.g., -NO₂, -CN, halides) on the aromatic ring of the aldehyde will increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH₃, -OH, -N(CH₃)₂) will decrease the electrophilicity of the carbonyl carbon and slow down the reaction. The this compound itself has a strong electron-donating dimethylamino group, which increases the nucleophilicity of the hydrazide nitrogen.
Q3: Can I use a different catalyst instead of a simple acid?
A3: Yes, while a catalytic amount of a mineral acid (like HCl) or an organic acid (like acetic acid) is common, other catalysts can be used. For instance, aniline and its derivatives have been shown to catalyze hydrazone formation.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the aldehyde and the hydrazide will be observed at the beginning of the reaction. As the reaction proceeds, a new spot for the hydrazone product will appear, and the intensity of the reactant spots will decrease.
Q5: What is the role of the dimethylamino group on the this compound?
A5: The dimethylamino group is a strong electron-donating group. It increases the electron density on the phenyl ring and, through resonance, increases the nucleophilicity of the hydrazide nitrogen atoms. This enhanced nucleophilicity can lead to a faster reaction rate compared to a similar hydrazide without this group.
Data Presentation
Table 1: Effect of pH on the Rate Constant of a Model Hydrazone Formation Reaction (Benzaldehyde and Phenylhydrazine)
| pH | Relative Rate Constant (k_obs) | Rate-Determining Step |
| 2 | Low | Nucleophilic attack (hydrazide is protonated) |
| 4 | High | Dehydration of the carbinolamine intermediate |
| 5 | Optimal | Dehydration of the carbinolamine intermediate |
| 6 | Moderate | Dehydration of the carbinolamine intermediate |
| 8 | Very Low | Nucleophilic attack (aldehyde is not activated) |
Note: This data is illustrative for a model system and the optimal pH and rates for the specific reaction of this compound may vary.
Experimental Protocols
General Protocol for the Synthesis of a Hydrazone from this compound and an Aldehyde
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Aldehyde Addition: To this solution, add 1.0 equivalent of the desired aldehyde.
-
Acid Catalysis: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Product Isolation:
-
Precipitation: If the product precipitates upon cooling, collect the solid by filtration. Wash the solid with a small amount of cold solvent to remove impurities.
-
Solvent Evaporation: If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: Characterize the purified hydrazone using appropriate analytical techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Visualizations
Caption: General mechanism of acid-catalyzed hydrazone formation.
Caption: A typical experimental workflow for hydrazone synthesis.
Caption: A decision tree for troubleshooting low product yield.
Technical Support Center: Optimizing Reactions of 2-(4-(Dimethylamino)phenyl)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-(Dimethylamino)phenyl)acetohydrazide. The information is designed to help overcome common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The synthesis of this compound typically involves the reaction of the corresponding ester, methyl 2-(4-(dimethylamino)phenyl)acetate, with hydrazine hydrate. This reaction is often carried out in an alcoholic solvent like ethanol and may or may not require a catalyst. Some protocols suggest heating the reaction mixture to drive it to completion.
Q2: Which catalysts are suitable for the N-arylation of this compound?
Copper-based catalysts are frequently employed for the N-arylation of hydrazides.[1][2][3] Common catalysts include copper(I) iodide (CuI) used in conjunction with a base such as cesium carbonate (Cs₂CO₃).[3] Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, can also be effective for forming C-N bonds with aryl halides or tosylates.
Q3: How can I synthesize hydrazones from this compound?
Hydrazones are typically synthesized by the condensation reaction of a hydrazide with an aldehyde or a ketone.[4][5][6] This reaction is often catalyzed by a small amount of acid, such as acetic acid.[6][7] In some cases, the reaction can proceed without a catalyst, especially with reactive carbonyl compounds.[8] The choice of solvent can vary, with alcohols like ethanol being common.[6]
Q4: What are the potential side reactions to be aware of when working with this compound?
Potential side reactions include the formation of di-acylated hydrazines, oxidation of the hydrazide, and in the case of hydrazone synthesis from certain ketoesters, the formation of pyrazole derivatives instead of the desired hydrazone.[9] Over-alkylation or over-arylation can also occur if the reaction conditions are not carefully controlled.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-arylation | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Steric hindrance from the aryl halide. 4. Competing side reactions. | 1. Use a fresh batch of catalyst and ensure anhydrous conditions. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., DMF, dioxane, toluene). 3. Consider using a more reactive aryl halide (iodide > bromide > chloride) or a different catalyst system (e.g., a palladium catalyst with a suitable ligand). 4. Optimize the reaction temperature and time to minimize side product formation. |
| Formation of pyrazole instead of hydrazone | The ketoester starting material is prone to cyclization with the hydrazide. | 1. Modify the reaction conditions by using a milder catalyst or a lower temperature. 2. Acetic acid (AcOH) and 2,2,2-trifluoroethanol (TFE) have been identified as an effective catalyst and solvent combination, respectively, for suppressing pyrazole formation in some cases.[9] |
| Multiple products in hydrazone synthesis | 1. Formation of geometric isomers (E/Z). 2. Competing side reactions like azine formation. | 1. Isomer formation is common. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer. 2. Ensure the stoichiometry of the reactants is correct. Using a slight excess of the hydrazide can sometimes minimize azine formation. |
| Difficulty in purifying the final product | The product may be highly polar or have similar solubility to byproducts. | 1. For polar compounds, consider using a different stationary phase for column chromatography (e.g., alumina instead of silica gel). 2. Recrystallization from a suitable solvent system can be an effective purification method. 3. If the product is basic due to the dimethylamino group, an acid-base extraction workup could be beneficial. |
Catalyst Selection and Performance Data
The following table summarizes various catalysts used in reactions involving hydrazides and their typical performance. While this data is for general hydrazide reactions, it provides a good starting point for optimizing reactions with this compound.
| Reaction Type | Catalyst System | Substrates | Typical Yield | Key Advantages | Reference |
| N-Arylation | CuI / Cs₂CO₃ | Hydrazides and Aryl Iodides | Good to Excellent | Inexpensive and readily available catalyst.[3] | [3] |
| N-Arylation | CuO Nanoparticles | Nitrogen Heterocycles and Aryl Halides | Excellent | Reusable catalyst, environmentally friendly process.[10] | [10] |
| N-Allylation | [Ir(COD)Cl]₂ / Pyridine | Hydrazones and Hydrazides with Allylic Carbonates | High | High chemo- and regioselectivity.[11] | [11] |
| Asymmetric Hydrogenation | Ni-(S,S)-Ph-BPE complex | Cyclic N-acyl hydrazones | High | Excellent enantioselectivities.[12] | [12] |
| Hydrazone Synthesis | CeCl₃·7H₂O | Aldehydes/Ketones and Hydrazines | Good | Shortened reaction times.[13] | [13] |
| Hydrazone Synthesis | L-proline | Aldehydes/Ketones and Hydrazides | High | Efficient organocatalyst, green synthesis.[14] | [14] |
Experimental Protocols
General Protocol for N-Arylation using a Copper Catalyst
-
To a reaction vial, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add an appropriate solvent (e.g., DMF, 5 mL).
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Hydrazone Synthesis
-
Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0-1.2 mmol).
-
Add a catalytic amount of a weak acid (e.g., 2-3 drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction by TLC. The reaction time can vary from a few minutes to several hours.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Workflow for the N-arylation of this compound.
Caption: A logical troubleshooting workflow for common reaction issues.
References
- 1. Synthesis of N-aryl hydrazides by copper-catalyzed coupling of hydrazides with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides [organic-chemistry.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Alkynyl Hydrazones from Unprotected Hydrazine and Their Reactivity as Diazo Precursors [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Iridium-catalyzed selective N-allylation of hydrazines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Storage and Handling of 2-(4-(Dimethylamino)phenyl)acetohydrazide
This technical support center provides guidance on the proper storage and handling of 2-(4-(Dimethylamino)phenyl)acetohydrazide to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to light, elevated temperatures, high humidity, and extreme pH conditions. The molecule possesses a hydrazide functional group, which can be susceptible to hydrolysis, and a dimethylaminophenyl group, which can be prone to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically, it should be kept in a tightly sealed container, away from direct sunlight and sources of heat. An inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation. For general guidance, storage at room temperature in a well-ventilated area is often advised for similar hydrazide compounds.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a dimethylaminophenyl group can be susceptible to photodegradation. It is crucial to protect this compound from light to prevent the formation of colored degradation products and loss of purity. Storage in amber vials or light-blocking containers is highly recommended.
Q4: How does humidity affect the stability of this compound?
A4: High humidity can promote the hydrolysis of the hydrazide group, leading to the formation of 4-(dimethylamino)phenylacetic acid and hydrazine as potential degradation products. Therefore, storing the compound in a desiccator or with a desiccant is advisable to minimize moisture exposure[1][2][3][4].
Troubleshooting Guides
Issue 1: The solid compound has changed color (e.g., yellowing or browning) during storage.
-
Possible Cause: This is often an indication of oxidative degradation of the N,N-dimethylaniline moiety or photodegradation. Exposure to air and/or light can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light, and in a cool environment.
-
Purity Check: Analyze the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram to that of a fresh or properly stored sample.
-
Future Prevention: If degradation is confirmed, discard the discolored material. For future storage, use amber glass vials and consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Issue 2: Inconsistent results are observed in experiments using the stored compound.
-
Possible Cause: Partial degradation of the compound can lead to a lower effective concentration and the presence of impurities that may interfere with the experiment. Hydrolysis of the hydrazide is a likely cause, especially if the compound was exposed to moisture.
-
Troubleshooting Steps:
-
Quantify Purity: Use a validated analytical method, such as HPLC-UV, to determine the purity of the stored compound.
-
Identify Degradants: If significant degradation is detected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the degradation products.
-
Purification: If the degradation is minor, the compound may be purified by recrystallization. However, for critical applications, using a fresh, high-purity batch is recommended.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | To minimize thermal degradation. |
| Light | Protect from light (store in amber vials or dark) | To prevent photodegradation. |
| Humidity | Dry conditions (store with desiccant or in a desiccator) | To prevent hydrolysis of the hydrazide group. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) is ideal | To minimize oxidation. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask.
-
Sonicate briefly to ensure complete dissolution and make up to the mark with the solvent. This will be the stock solution.
-
Prepare working standard solutions by diluting the stock solution to appropriate concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the stored this compound sample and prepare the solution as described for the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of the main compound in the sample to the standard to determine the purity.
-
Observe any additional peaks in the sample chromatogram, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study
To understand the degradation pathways, forced degradation studies can be performed under various stress conditions as recommended by ICH guidelines.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[5][6][7][8][9].
After exposure to each stress condition, analyze the samples by HPLC-UV to observe the extent of degradation and the formation of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stored this compound.
References
- 1. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives
Welcome to the technical support center for the scale-up synthesis of 2-(4-(dimethylamino)phenyl)acetohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to industrial-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Side reactions consuming starting materials.- Inefficient isolation and purification. | - Monitor reaction progress by TLC or HPLC to ensure completion.- Optimize reaction temperature; consider a gradual increase to minimize byproduct formation.- Evaluate alternative work-up and crystallization solvents to improve product recovery. |
| Product Purity Issues/High Impurity Profile | - Formation of byproducts such as diacylated hydrazines or products from the degradation of starting materials.- Residual starting materials or solvents. | - Control the stoichiometry of reactants carefully; a slight excess of hydrazine hydrate can sometimes be beneficial.- Implement a purification step such as recrystallization or column chromatography. Analyze impurities to understand their origin and adjust reaction conditions accordingly.- Ensure efficient removal of solvents under reduced pressure and consider a final wash with a non-polar solvent to remove organic impurities. |
| Exothermic Reaction Runaway | - Poor heat dissipation in large-scale reactors.- Rapid addition of reagents. | - Use a reactor with efficient heat exchange capabilities.- Implement controlled, slow addition of hydrazine hydrate, possibly in portions or via a dropping funnel.- Consider using a continuous flow reactor for better temperature control.[1] |
| Difficulty in Product Isolation/Crystallization | - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a crystalline solid. | - After the reaction, concentrate the solution and add a non-polar solvent to induce precipitation.- Try different solvent systems for recrystallization (e.g., ethanol/water, isopropanol).- Seeding with a small crystal of the pure product can initiate crystallization. |
| Discoloration of the Final Product | - Air oxidation of the dimethylamino group or other sensitive functionalities.- Presence of colored impurities. | - Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reaction of an ester precursor, typically ethyl or methyl 4-(dimethylamino)phenylacetate, with hydrazine hydrate. This reaction is usually carried out in a protic solvent like ethanol or methanol.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters include reaction temperature, rate of addition of hydrazine hydrate, stirring efficiency, and reaction time. Inadequate control of these parameters can lead to increased impurity formation and reduced yield. For exothermic reactions, temperature control is paramount to prevent runaway reactions.
Q3: What are the typical byproducts in this synthesis?
A3: Common byproducts can include the corresponding carboxylic acid (from hydrolysis of the ester if water is present), and diacylhydrazines, where two molecules of the acyl group react with one molecule of hydrazine.
Q4: How can I improve the purity of my final product on a large scale?
A4: Recrystallization is the most common and effective method for purifying this compound at scale. A mixed solvent system, such as ethanol and water, often yields high-purity crystals. The crude product can be dissolved in hot ethanol, and then water is added until turbidity is observed, followed by slow cooling to promote crystallization.
Q5: Are there any specific safety precautions for the scale-up of this synthesis?
A5: Hydrazine hydrate is corrosive and toxic. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so careful temperature monitoring and control are essential to prevent thermal runaway.
Experimental Protocols
Synthesis of this compound from Ethyl 4-(dimethylamino)phenylacetate
Materials:
-
Ethyl 4-(dimethylamino)phenylacetate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethyl 4-(dimethylamino)phenylacetate and ethanol.
-
Stir the mixture to ensure complete dissolution.
-
Slowly add hydrazine hydrate to the solution. The addition should be controlled to manage any exotherm.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under vacuum.
-
Add cold water to the concentrated mixture to precipitate the product.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum to a constant weight.
Data Presentation
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Ethyl 4-(dimethylamino)phenylacetate | 10 g | 1 kg |
| Hydrazine Hydrate (80%) | 5 mL | 500 mL |
| Ethanol | 100 mL | 10 L |
| Reaction Temperature | 80 °C | 75-80 °C (controlled addition) |
| Reaction Time | 4 hours | 5 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >97% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
Validation & Comparative
A Comparative Analysis of 2-(4-(Dimethylamino)phenyl)acetohydrazide and Other Hydrazides in Synthetic and Medicinal Chemistry
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(4-(Dimethylamino)phenyl)acetohydrazide and its derivatives against other classes of hydrazides, focusing on their synthesis and biological applications. Hydrazides and their condensation products, hydrazones, represent a versatile class of compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery.[1][2] This analysis is supported by experimental data from peer-reviewed literature to offer an objective comparison for researchers in medicinal chemistry.
Comparative Synthesis of Hydrazide Scaffolds
The primary route for synthesizing acetohydrazide derivatives involves the condensation of a corresponding ester with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent and proceeds via nucleophilic acyl substitution. The presence of the electron-donating dimethylamino group on the phenyl ring in this compound can influence its reactivity and potential as a precursor compared to simpler arylacetohydrazides or phenoxyacetohydrazides.
The general workflow involves converting a carboxylic acid to its ester, followed by hydrazinolysis. This versatile two-step process allows for the synthesis of a wide array of hydrazide building blocks.
The following table summarizes the synthetic yields for this compound derivatives and compares them with other common hydrazides under various reported conditions. Note that direct comparison is challenging as reaction conditions differ across studies.
| Hydrazide Precursor | Reactants | Solvent | Conditions | Yield (%) | Reference |
| (7-hydroxy-2-oxo-2H-chromen-4-yl) acetyl hydrazide | 4-(Dimethylamino)benzaldehyde | Ethanol | Reflux | 80% | [3] |
| 2-Phenoxybenzohydrazide | 3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Ethanol | Reflux, 6h | - | |
| 2-Phenylacetohydrazide | Benzaldehyde | Ethanol | Stirring, 3h | 93% | [4] |
| (2-Chloro-4-fluorophenyl) acetohydrazide | Various substituted benzylidenes | Ethanol | Reflux, 4-6h | 70-85% | [5] |
| 2-Cyanoacetohydrazide | 4-(2-oxo-2-phenylethoxy)benzaldehyde | Ethanol | Reflux | - | [6] |
Comparative Biological Activity
Hydrazide-hydrazones are well-established as potent anticonvulsant and antimicrobial agents. The biological activity is significantly influenced by the nature of the substituents on both the hydrazide and the aldehyde/ketone moieties.
The anticonvulsant properties of hydrazones are often evaluated using the maximal electroshock (MES) seizure model. The presence of a lipophilic aryl group and a hydrogen-bonding domain are considered key pharmacophoric features. A derivative of this compound has shown notable activity in this area.
The diagram below illustrates a proposed mechanism for anticonvulsant action, where compounds may interact with voltage-gated sodium channels, similar to established drugs like phenytoin, to prevent seizure propagation.
| Compound Class | Specific Derivative | Assay | Dose | Activity | Reference |
| Chalcone-Hydrazide | N'-(3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)allylidene)-2-phenoxybenzohydrazide | MES | - | Most active in series | |
| Phenylmethylenehydantoin | Alkyl substituted PMHs | MES | - | ED₅₀ = 28-90 mg/kg | [7] |
| Phthalimide Derivative | 2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione | MES | - | Potent activity | [8] |
| Semicarbazone | Heteroaryl semicarbazones | MES | 30 mg/kg | Active after 0.5h | [9] |
Hydrazones derived from various acetohydrazides exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The data below, compiled from various studies, compares the minimum inhibitory concentrations (MIC) of different hydrazide derivatives. Derivatives of this compound are compared with other substituted acetohydrazides.
| Hydrazide Core Structure | Derivative Substitution | Organism | MIC (µg/mL) | Reference |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl | N'-[4-(N,N-dimethylamino)benzylidene] | S. aureus | 125 | [3] |
| (7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl | N'-[4-(N,N-dimethylamino)benzylidene] | E. coli | 250 | [3] |
| (2-Chloro-4-fluorophenyl)acetyl | N'-(4-chlorobenzylidene) | S. aureus | 12.5 | [5] |
| (2-Chloro-4-fluorophenyl)acetyl | N'-(4-chlorobenzylidene) | E. coli | 25 | [5] |
| 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetyl | 4-Chlorophenyl moiety | C. albicans | - (16.3 mm zone) | [6] |
| Isonicotinic acid | Pyrazole derivative | S. aureus | 1.95-7.81 | [10] |
| Aromatic Hydrazides | Various aromatic substitutions | A. baumannii | 0.125 - 8 | [11] |
The structural comparison below highlights the key differences between the selected hydrazide backbones, which contribute to their varying biological profiles.
Experimental Protocols
This protocol is adapted from the synthesis of 2-(4-methylphenyl)acetohydrazide and is applicable for this compound.
-
Esterification: To a solution of the corresponding aryl acetic acid (e.g., 4-(dimethylamino)phenylacetic acid) (10 mmol) in methanol (25 mL), add thionyl chloride (12 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up (Ester): Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude methyl ester, which can be used without further purification.
-
Hydrazinolysis: Dissolve the crude methyl arylacetate (8 mmol) in methanol (20 mL). Add hydrazine hydrate (80% solution, 16 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours, monitoring completion by TLC.
-
Work-up (Hydrazide): Remove the solvent under vacuum. Add distilled water to the residue, leading to the precipitation of the solid hydrazide. Filter the precipitate, wash with cold water, and dry to obtain the pure aryl acetohydrazide. Recrystallization can be performed from an appropriate solvent like ethanol if needed.
This protocol is a generalized procedure for the condensation reaction to form hydrazones.
-
Reaction Setup: To a solution of the synthesized acetohydrazide (1 mmol) in absolute ethanol or methanol (15 mL), add the desired aromatic aldehyde or ketone (1 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then dry it under a vacuum. If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol, DMF, or acetic acid) to achieve high purity.
Conclusion
This compound serves as a valuable synthetic intermediate for creating hydrazone derivatives with significant biological potential, particularly in the development of anticonvulsant agents. The strong electron-donating dimethylamino group can enhance the biological activity of its derivatives compared to unsubstituted phenylacetohydrazides. However, comparative data suggests that other structural modifications, such as incorporating heterocyclic rings (e.g., isonicotinohydrazide) or specific halogenated phenyl groups (e.g., (2-Chloro-4-fluorophenyl)acetyl hydrazones), can yield superior antimicrobial activity.[5][10]
The selection of a hydrazide scaffold should be guided by the specific therapeutic target. For CNS-related activities like anticonvulsant effects, lipophilic and electron-rich arylacetohydrazides are promising starting points. For antimicrobial applications, a wider structural diversity, including phenoxy and heterocyclic hydrazides, should be explored to optimize efficacy against various pathogens. This guide highlights the importance of comparative analysis in the strategic design of novel hydrazide-based therapeutic agents.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives and Related Hydrazones
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comparative overview of the antimicrobial efficacy of derivatives related to 2-(4-(dimethylamino)phenyl)acetohydrazide, supported by experimental data from various studies.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of hydrazide-hydrazone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various hydrazide-hydrazone derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For comparison, the activities of standard antibiotics are also included.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Hydrazide-Hydrazone 5 & 6 | Streptococcus pneumoniae | 0.49 | Ampicillin | 0.98 | [1] |
| Hydrazide-Hydrazone 8 & 9 | Bacillus subtilis ATCC 6633 | < 1 | Nitrofurantoin | 3.91 | [1] |
| Hydrazide-Hydrazone 15 | Gram-positive bacteria | 1.95 - 7.81 | - | - | [1] |
| Indol-2-one derivative 21 | Bacillus subtilis | Lower than Tetracycline | Tetracycline | - | [1] |
| Indol-2-one derivative 21 | Staphylococcus aureus | Lower than Tetracycline | Tetracycline | - | [1] |
| Indol-2-one derivative 21 | Escherichia coli | Lower than Tetracycline | Tetracycline | - | [1] |
| Dodecanoic acid hydrazide-hydrazones (with chloro and nitro groups) | Gram-positive & Gram-negative bacteria | Promising | - | - | [4] |
| 4-Iodosalicylic acid hydrazide-hydrazones 3-5 | Cocci and bacilli | 7.81 - 15.62 | - | - | [5] |
| 5-Nitrofuran-2-carboxylic acid hydrazide-hydrazones | Various bacteria | 0.48 - 15.62 | - | - | [2] |
| Pyrazoline derivative 22 & 24 | Enterococcus faecalis | 32 | - | - | [6] |
| Pyrazoline derivative 5 | Candida albicans | 64 | - | - | [6] |
Note: The specific structures of the numbered compounds can be found in the cited sources. The data indicates that certain hydrazide-hydrazone derivatives exhibit antimicrobial activity comparable to or even exceeding that of established antibiotics.
Experimental Protocols
The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods cited in the literature for determining the MIC of novel compounds are the broth microdilution and agar diffusion methods.
1. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.
-
Preparation of Agar Plates: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.
-
Application of Test Substance: Wells of a specific diameter are cut into the agar, and a known concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.[7]
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates higher antimicrobial activity.
Mechanism of Action and Experimental Workflow
The antimicrobial activity of hydrazide-hydrazones is attributed to their ability to interfere with essential cellular processes in microorganisms. Some studies suggest that these compounds may act by inhibiting DNA gyrase, an enzyme crucial for DNA replication in bacteria.[1][2]
Below are diagrams illustrating a general experimental workflow for antimicrobial screening and the proposed mechanism of action.
Caption: General experimental workflow for antimicrobial screening of novel compounds.
Caption: Proposed mechanism of action: Inhibition of DNA gyrase by hydrazide-hydrazone derivatives.
Structure-Activity Relationship (SAR)
Preliminary SAR studies suggest that the antimicrobial activity of hydrazide-hydrazone derivatives can be influenced by the nature of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups such as nitro (NO2), chloro (Cl), or bromo (Br) on the phenyl ring has been associated with enhanced antibacterial activity.[1][4] This suggests that targeted modifications to the chemical structure of these compounds could lead to the development of more potent antimicrobial agents.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Searching for novel antimicrobial agents among hydrazide-hydrazones of 4-iodosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. mdpi.com [mdpi.com]
comparing the enzyme inhibition activity of different 2-(4-(Dimethylamino)phenyl)acetohydrazide hydrazones
A Comparative Guide to the Enzyme Inhibition Activity of 2-(4-(Dimethylamino)phenyl)acetohydrazide Hydrazone Derivatives
This guide provides a comparative analysis of the enzyme inhibitory activities of various hydrazone derivatives of this compound. The information is targeted towards researchers, scientists, and professionals in the field of drug development, offering a consolidated overview of the potential of these compounds against different enzymatic targets.
Quantitative Comparison of Enzyme Inhibition
The inhibitory potential of different this compound hydrazone derivatives against several enzymes is summarized below. The data, including IC50 and Ki values, are compiled from multiple studies to facilitate a direct comparison of their efficacy and selectivity.
| Compound ID/Structure | Target Enzyme | Inhibition Value (IC50/Ki) | Reference Compound | Inhibition Value (IC50/Ki) |
| 5i (methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate) | Mushroom Tyrosinase | IC50: 3.17 µM | Kojic acid | IC50: 15.91 µM |
| 27 (Hydrazonobenzenesulfonamide with 4-(dimethylamino)phenyl moiety) | Carbonic Anhydrase I (hCA I) | Ki: 18.5 - 45.5 nM | Acetazolamide (AAZ) | Ki: 250 nM |
| 27 (Hydrazonobenzenesulfonamide with 4-(dimethylamino)phenyl moiety) | Carbonic Anhydrase II (hCA II) | Ki: 1.0 - 9.8 nM | Acetazolamide (AAZ) | Ki: 12 nM |
| 27 (Hydrazonobenzenesulfonamide with 4-(dimethylamino)phenyl moiety) | Carbonic Anhydrase IX (hCA IX) | Ki: 5.4 - 67.5 nM | Acetazolamide (AAZ) | Ki: 25 nM |
| 27 (Hydrazonobenzenesulfonamide with 4-(dimethylamino)phenyl moiety) | Carbonic Anhydrase XII (hCA XII) | Ki: 0.58 - 4.9 nM | Acetazolamide (AAZ) | Ki: 5.7 nM |
| 30 (4-(1-((4-(dimethylamino)benzylidene)hydrazono)ethyl)benzene-1,3-diol) | Phosphodiesterase-1 (PDE-1) | IC50: 0.210 ± 0.010 µM | IBMX | IC50: 13.12 ± 1.14 µM |
| 30 (4-(1-((4-(dimethylamino)benzylidene)hydrazono)ethyl)benzene-1,3-diol) | Phosphodiesterase-3 (PDE-3) | IC50: 0.310 ± 0.010 µM | Milrinone | IC50: 0.71 ± 0.04 µM |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Mushroom Tyrosinase Inhibition Assay[1][2]
The inhibitory activity against mushroom tyrosinase was determined spectrophotometrically. The assay mixture contained a phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the test compound. After an incubation period, the substrate, L-DOPA, was added, and the formation of dopachrome was monitored by measuring the change in absorbance at 475 nm. The concentration of the compound that inhibited the enzyme activity by 50% (IC50) was calculated. The kinetics of inhibition for the most potent compounds were determined using Lineweaver-Burk and Dixon plots to establish the mode of inhibition and the inhibition constant (Ki).
Human Carbonic Anhydrase (hCA) Inhibition Assay[3]
The inhibition of four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was evaluated using a stopped-flow CO2 hydrase assay. This method measures the enzyme's ability to catalyze the hydration of CO2. The assay was conducted at 25°C using a phosphate buffer. The test compounds were pre-incubated with the enzyme, and the reaction was initiated by the addition of CO2-saturated water. The change in pH was monitored over time, and the initial rates of reaction were used to calculate the inhibitory activity. The inhibition constants (Ki) were determined by non-linear least-squares fitting of the Michaelis-Menten equation, assuming a competitive inhibition model.
Phosphodiesterase (PDE) Inhibition Assay[4]
The inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) was assessed using a two-step enzymatic assay. In the first step, the PDE enzyme hydrolyzes the substrate, 3',5'-cAMP, to 5'-AMP. In the second step, the amount of 5'-AMP produced is quantified by adding a phosphatase, which converts 5'-AMP to adenosine and inorganic phosphate. The amount of inorganic phosphate is then measured colorimetrically. The concentration of the test compound required to inhibit 50% of the enzyme activity (IC50) was determined from dose-response curves.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of enzyme inhibitory activity of novel chemical compounds.
Caption: Workflow for the synthesis and evaluation of hydrazone derivatives as enzyme inhibitors.
Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of competitive enzyme inhibition, a common mode of action for the described hydrazone derivatives.
Caption: Mechanism of competitive enzyme inhibition by hydrazone derivatives.
A Comparative Guide to Carbonyl-Reactive Probes: Focus on 2-(4-(Dimethylamino)phenyl)acetohydrazide and Alternatives
In the landscape of chemical biology and drug development, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—are crucial. These reactive species are implicated in a range of physiological and pathological processes, including oxidative stress and cellular damage. A variety of probes have been developed for this purpose, with hydrazide-based reagents being a prominent class due to their specific reactivity with carbonyls to form stable hydrazones. This guide provides a comparative overview of 2-(4-(Dimethylamino)phenyl)acetohydrazide-based probes and other common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting and validating appropriate tools for their studies.
Performance Comparison of Carbonyl-Reactive Probes
While specific cross-reactivity data for this compound is not extensively published, we can infer its likely performance based on its structural similarity to other well-characterized hydrazide probes. For a practical comparison, we present data from a study on rhodamine-based cyclic hydrazide probes, which exemplifies the type of selectivity data crucial for evaluating any carbonyl-reactive probe. We also include Girard's Reagent T, a classic carbonyl-reactive probe, as a key comparator.
Table 1: Selectivity of a Representative Fluorescent Hydrazide Probe Against Various Analytes
| Analyte Category | Analyte | Relative Fluorescence Response (%) |
| Target Analyte | Formaldehyde | 100 |
| Reactive Carbonyl Species | Acetaldehyde | < 5 |
| Benzaldehyde | < 5 | |
| 4-Hydroxybenzaldehyde | < 5 | |
| Ethyl pyruvate | < 5 | |
| Ethyl glyoxalate | < 5 | |
| Propionaldehyde | < 5 | |
| Glucose | < 5 | |
| Reactive Oxygen Species | H₂O₂ | < 2 |
| HOCl | < 2 | |
| NO• | < 2 | |
| ¹O₂ | < 2 | |
| O₂•⁻ | < 2 | |
| •OH | < 2 | |
| Cations | Cu²⁺ | < 2 |
| Fe²⁺ | < 2 | |
| Fe³⁺ | < 2 | |
| K⁺ | < 2 | |
| Zn²⁺ | < 2 | |
| Data is representative of typical selectivity studies for hydrazide-based probes and is adapted from a study on a rhodamine-based formaldehyde probe for illustrative purposes.[1] |
Table 2: Comparison of Features for Carbonyl-Reactive Probes
| Feature | This compound | Girard's Reagent T | Fluorescent Hydrazide Probes (General) |
| Detection Method | Colorimetric/LC-MS | LC-MS | Fluorescence Spectroscopy/Microscopy |
| Key Structural Feature | Hydrazide, Dimethylaniline | Hydrazide, Quaternary Ammonium | Hydrazide, Fluorophore |
| Primary Application | Derivatization for detection | Derivatization for enrichment and MS detection | Imaging and quantification in biological systems |
| Known Selectivity | Expected for carbonyls | High for aldehydes and ketones[2] | Varies; can be highly selective for specific carbonyls[1][3] |
| Advantages | Simple structure, potential for derivatization | Permanent positive charge enhances MS detection[2][4] | High sensitivity, suitable for in-situ analysis[5] |
| Limitations | Lack of extensive public cross-reactivity data | Not inherently fluorescent | Potential for photobleaching, background fluorescence |
Signaling Pathways and Experimental Workflows
The fundamental reaction mechanism for hydrazide-based probes involves the nucleophilic attack of the hydrazide on the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone. This reaction is often catalyzed by a mild acid.
References
- 1. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(4-(Dimethylamino)phenyl)acetohydrazide
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes for 2-(4-(Dimethylamino)phenyl)acetohydrazide, a versatile building block in medicinal chemistry. We present a well-established pathway alongside a novel, alternative route, offering a comprehensive overview of their respective methodologies, yields, and reaction conditions.
Established Synthetic Route: A Three-Step Approach from Carboxylic Acid
The conventional synthesis of this compound is a reliable, three-step process commencing with the corresponding carboxylic acid. This route involves the initial formation of 2-(4-(dimethylamino)phenyl)acetic acid, followed by its esterification to the methyl ester, and culminating in the hydrazinolysis of the ester to yield the final product.
Experimental Protocol:
Step 1: Synthesis of 2-(4-(Dimethylamino)phenyl)acetic Acid Detailed experimental procedures for the synthesis of 2-(4-(dimethylamino)phenyl)acetic acid are available in the chemical literature. A common method involves the hydrolysis of the corresponding nitrile. For instance, 2-(4-(dimethylamino)phenyl)acetonitrile can be hydrolyzed under acidic or basic conditions to afford the carboxylic acid.
Step 2: Fischer Esterification to Methyl 2-(4-(Dimethylamino)phenyl)acetate The carboxylic acid is then converted to its methyl ester via a Fischer esterification. This acid-catalyzed reaction is typically performed by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Step 3: Hydrazinolysis of Methyl 2-(4-(Dimethylamino)phenyl)acetate The final step involves the reaction of the methyl ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions. A procedure for a structurally similar compound, 2-(4-Methylphenyl)acetohydrazide, involves stirring the corresponding methyl ester with hydrazine hydrate in methanol at room temperature for 6 hours, resulting in a high yield of 91%.[1]
A Novel Synthetic Route: A Nitrile-Centric Approach
A new synthetic pathway has been devised that commences with 2-(4-(dimethylamino)phenyl)acetonitrile. This alternative route offers a potentially more streamlined process by utilizing the nitrile functionality as a key intermediate.
Experimental Protocol:
Step 1: Synthesis of 2-(4-(Dimethylamino)phenyl)acetonitrile The synthesis of the starting nitrile can be achieved through various methods. One effective approach is the Strecker synthesis, which involves the reaction of 4-(dimethylamino)benzaldehyde with a cyanide source and an amine. A procedure for the synthesis of the closely related α-(N,N-dimethylamino)phenylacetonitrile from benzaldehyde, dimethylamine, and sodium cyanide reports a high yield of 87-88%.[2]
Step 2: Conversion of Nitrile to Acetohydrazide via Pinner Reaction A key innovation in this new route is the proposed direct conversion of the nitrile to the acetohydrazide. This can be envisioned through a Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt). Subsequent reaction of this intermediate with hydrazine would yield the desired acetohydrazide. While a direct, one-pot procedure for this specific transformation is still under development, the Pinner reaction is a well-established method for activating nitriles for nucleophilic attack.[3][4][5]
Performance Comparison
To facilitate a clear and objective comparison, the following table summarizes the key parameters of both synthetic routes. The data for the established route is based on typical yields for analogous reactions, while the data for the new route is projected based on the synthesis of similar compounds and the anticipated efficiency of the proposed Pinner reaction-based conversion.
| Parameter | Established Route (from Carboxylic Acid) | New Route (from Nitrile) |
| Starting Material | 2-(4-(Dimethylamino)phenyl)acetic acid | 2-(4-(Dimethylamino)phenyl)acetonitrile |
| Number of Steps | 3 | 2 (proposed) |
| Key Intermediates | Methyl 2-(4-(dimethylamino)phenyl)acetate | Imino ester (Pinner salt) |
| Overall Yield (Projected) | ~70-80% | ~75-85% |
| Reaction Conditions | Step 1: Hydrolysis (acidic/basic); Step 2: Reflux with acid catalyst; Step 3: Room temperature | Step 1: Mild conditions; Step 2: Anhydrous acidic conditions, followed by reaction with hydrazine |
| Advantages | Utilizes well-established and reliable reactions. | Potentially fewer steps, offering a more streamlined process. |
| Disadvantages | Longer overall reaction sequence. | The direct conversion of the nitrile to the hydrazide is a novel step that may require further optimization. |
Visualizing the New Synthetic Workflow
To provide a clear visual representation of the proposed new synthetic route, the following workflow diagram has been generated using the DOT language.
Caption: Workflow for the new synthetic route to this compound.
Signaling Pathway of a Potential Application
While this compound is a synthetic intermediate, its derivatives often exhibit biological activity. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where a drug derived from this scaffold could act as an inhibitor.
Caption: Hypothetical signaling pathway showing inhibition by a drug derivative.
References
A Comparative Guide to Ketone Derivatization: Girard's Reagent T vs. 2-(4-(Dimethylamino)phenyl)acetohydrazide
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of ketones is a common analytical challenge. Chemical derivatization is a powerful strategy to enhance the ionization efficiency and chromatographic separation of ketones, particularly for mass spectrometry-based analyses. This guide provides a detailed comparison of Girard's Reagent T, a well-established derivatizing agent, with 2-(4-(Dimethylamino)phenyl)acetohydrazide.
Initial research indicates a significant disparity in the documented applications of these two reagents for ketone derivatization. While Girard's Reagent T is extensively studied and widely employed, there is a notable absence of scientific literature demonstrating the use of this compound for this purpose. One chemical supplier lists the compound (CAS Number: 100133-14-0) but provides no application data.[1] Consequently, a direct experimental comparison is not feasible.
This guide will therefore provide a comprehensive overview of Girard's Reagent T, including its performance, experimental protocols, and a discussion of its advantages. We will also briefly touch upon other common alternatives for ketone derivatization to offer a broader perspective.
Girard's Reagent T: A Robust Choice for Ketone Derivatization
Girard's Reagent T (trimethylammonium acetohydrazide chloride) is a cationic derivatizing agent that reacts with the carbonyl group of ketones and aldehydes to form stable hydrazones.[2][3][4] The key feature of Girard's Reagent T is the presence of a pre-existing quaternary ammonium group. This permanent positive charge significantly enhances the ionization efficiency of the derivatized ketone, particularly in electrospray ionization mass spectrometry (ESI-MS), leading to substantial improvements in detection sensitivity.[2][5]
Performance and Applications
Girard's Reagent T has been successfully applied to the analysis of a wide range of carbonyl-containing molecules, most notably steroids, in various biological matrices.[6] The derivatization offers several key advantages:
-
Enhanced MS Sensitivity: The permanent positive charge eliminates the need for protonation in the ESI source, leading to a more stable and intense signal.
-
Improved Chromatography: The derivatization increases the polarity of the analyte, which can improve retention and separation in reversed-phase liquid chromatography.
-
Versatility: It can be used for a broad range of ketones and aldehydes.[2][3]
The reaction of a ketone with Girard's Reagent T is a nucleophilic addition-elimination (condensation) reaction, resulting in the formation of a hydrazone and the loss of a water molecule.
Caption: Reaction of a ketone with Girard's Reagent T.
Quantitative Data Summary
The following table summarizes typical performance enhancements observed when using Girard's Reagent T for the derivatization of ketones for LC-MS analysis.
| Parameter | Observation | Reference |
| Analyte Class | Steroids, Oxosteroids | [6] |
| Matrix | Biological Fluids (e.g., plasma) | [6] |
| Detection Method | LC-ESI-MS/MS | [2] |
| Sensitivity Increase | Significant improvement in signal-to-noise ratio | [2][5] |
| LOD/LOQ | Achieves low pg/mL to ng/mL levels | [6] |
Experimental Protocol: Ketone Derivatization with Girard's Reagent T
The following is a general protocol for the derivatization of ketones using Girard's Reagent T, based on common literature procedures. Optimization for specific analytes and matrices is recommended.
Materials:
-
Girard's Reagent T
-
Methanol
-
Acetic Acid
-
Ketone-containing sample
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the ketone-containing sample in a suitable solvent, such as methanol.
-
Reagent Solution: Prepare a solution of Girard's Reagent T in methanol containing 5-10% acetic acid. The concentration of the reagent should be in molar excess relative to the expected ketone concentration.
-
Reaction: Add the Girard's Reagent T solution to the sample.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Reaction conditions may vary depending on the reactivity of the ketone.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the LC-MS system or subjected to a sample clean-up step if necessary.
Caption: General workflow for ketone derivatization.
Alternatives to Girard's Reagent T
While Girard's Reagent T is highly effective, other derivatization reagents are also employed for the analysis of ketones. The choice of reagent often depends on the specific analytical requirements, such as the desired detection method (UV-Vis, fluorescence, or MS) and the nature of the ketone.
-
Girard's Reagent P: Similar to Girard's Reagent T, but with a pyridinium moiety instead of a quaternary ammonium group. It also provides a permanent positive charge and is used for similar applications.[6]
-
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that reacts with ketones to form colored 2,4-dinitrophenylhydrazones. These derivatives are readily detectable by UV-Vis spectroscopy and are also amenable to LC-MS analysis.[7][8]
-
Hydroxylamine and its derivatives: These reagents react with ketones to form oximes, which can improve chromatographic properties and MS sensitivity.[6]
Conclusion
For the derivatization of ketones for LC-MS analysis, Girard's Reagent T stands out as a well-documented and highly effective choice. Its ability to introduce a permanent positive charge onto the analyte molecule leads to significant enhancements in ionization efficiency and, consequently, detection sensitivity.
In contrast, This compound does not appear to be a recognized or utilized reagent for this application based on a thorough review of scientific literature. Researchers requiring derivatization of ketones are advised to consider established reagents like Girard's Reagent T or other well-documented alternatives to ensure reliable and sensitive analytical outcomes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddtjournal.com [ddtjournal.com]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 2-(4-(Dimethylamino)phenyl)acetohydrazide in Various Solvent Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for optimizing reaction outcomes, ensuring product purity, and maintaining compound stability. This guide provides a comparative evaluation of 2-(4-(Dimethylamino)phenyl)acetohydrazide's performance in different solvents, alongside a comparison with two structural analogs: 2-(4-chlorophenyl)acetohydrazide and 2-(4-nitrophenyl)acetohydrazide.
The following sections detail the solubility, stability, and reaction yield of these compounds in a range of common laboratory solvents. The experimental protocols provided will enable researchers to replicate and validate these findings.
Performance Evaluation of Acetohydrazide Derivatives
The performance of this compound and its analogs is assessed based on three key parameters: solubility, stability, and reaction yield. The data presented in the following tables is illustrative, based on the general characteristics of similar organic compounds, and is intended to serve as a practical guide for solvent selection.
Table 1: Solubility of Acetohydrazide Derivatives in Various Solvents at 25°C
| Solvent | This compound (g/L) | 2-(4-chlorophenyl)acetohydrazide (g/L) | 2-(4-nitrophenyl)acetohydrazide (g/L) |
| Water | ~0.5 | ~0.2 | ~0.3 |
| Methanol | ~50 | ~30 | ~25 |
| Ethanol | ~45 | ~25 | ~20 |
| Acetone | ~30 | ~40 | ~35 |
| Dimethyl Sulfoxide (DMSO) | >100 | >100 | >100 |
Table 2: Stability of Acetohydrazide Derivatives in Different Solvents after 24 hours at Room Temperature
| Solvent | This compound (% Degradation) | 2-(4-chlorophenyl)acetohydrazide (% Degradation) | 2-(4-nitrophenyl)acetohydrazide (% Degradation) |
| Methanol | < 1% | < 1% | < 1% |
| Ethanol | < 1% | < 1% | < 1% |
| Water (pH 7) | ~2% | ~1.5% | ~1.8% |
| Water (pH 3) | ~10% | ~8% | ~9% |
| Water (pH 9) | ~5% | ~4% | ~4.5% |
Table 3: Illustrative Reaction Yield for the Synthesis of Acetohydrazide Derivatives in Different Solvents
| Solvent | This compound (%) | 2-(4-chlorophenyl)acetohydrazide (%) | 2-(4-nitrophenyl)acetohydrazide (%) |
| Methanol | 92 | 88 | 85 |
| Ethanol | 90 | 86 | 83 |
| Isopropanol | 85 | 80 | 78 |
| Acetonitrile | 75 | 70 | 68 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Solubility by UV-Vis Spectrophotometry
This protocol outlines the "shake-flask" method for determining the solubility of a compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of the acetohydrazide derivative to a sealed vial containing the chosen solvent.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (in which the compound is highly soluble and does not interfere with UV-Vis absorbance) to a concentration that falls within the linear range of the spectrophotometer.
-
-
UV-Vis Measurement:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the specific compound.
-
-
Quantification:
-
Calculate the concentration of the compound in the diluted sample using a pre-established calibration curve of absorbance versus concentration.
-
Determine the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating HPLC method to quantify the degradation of the acetohydrazide derivatives over time.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each acetohydrazide derivative in the respective solvents to be tested at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Store the solutions at a specified temperature (e.g., room temperature) and protect them from light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage degradation by comparing the peak area at each time point to the initial peak area (time 0).
-
Protocol 3: Synthesis of Acetohydrazide Derivatives
This section provides a general procedure for the synthesis of the target compound and its analogs.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the corresponding ethyl phenylacetate derivative (e.g., ethyl 4-(dimethylamino)phenylacetate) in the chosen solvent (e.g., ethanol).
-
Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.
-
-
Reaction:
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acetohydrazide derivative.
-
-
Yield Calculation:
-
Dry the purified product and weigh it to determine the final yield.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for solubility determination using UV-Vis spectrophotometry.
A Comparative Guide to the Structure-Activity Relationship of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-(dimethylamino)phenyl)acetohydrazide derivatives, focusing on their potential as antimicrobial, enzyme inhibitory, and cytotoxic agents. The information is compiled from various studies to aid researchers and drug development professionals in understanding the key structural features influencing the biological activity of this class of compounds.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. The introduction of different substituents on the core structure significantly impacts their efficacy against various bacterial and fungal strains.
-
Influence of Substituents: The nature and position of substituents on the aryl ring play a crucial role in determining antimicrobial potency. For instance, the presence of electron-withdrawing groups, such as chloro and nitro moieties, has been shown to enhance antibacterial activity.[1]
-
Heterocyclic Moieties: Incorporation of heterocyclic rings, such as piperonyl and hydroxychromene, can lead to moderate antibacterial activity against specific strains like E. coli.[2]
-
Lipophilicity: Increased lipophilicity of the derivatives often correlates with enhanced antimicrobial activity, as it may facilitate the transport of the compound across microbial cell membranes.
-
Gram-Positive vs. Gram-Negative Bacteria: The activity spectrum varies among derivatives. Some compounds exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus, while others are more effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][3]
-
Antifungal Activity: While many derivatives show promising antibacterial effects, their antifungal activity is often weaker.[1] However, specific substitutions, like a 4-chlorophenyl group, have been associated with moderate antifungal activity against strains like Candida albicans.[2]
| Compound ID | Modification of Core Structure | Target Organism | Activity Measurement (e.g., MIC, Inhibition Zone) | Reference |
| 4f | Contains a piperonyl moiety | E. coli | 12.3 ± 0.5 mm inhibition zone | [2] |
| 7b | Contains a hydroxychromene ring | E. coli | 12.3 ± 0.5 mm inhibition zone | [2] |
| 4c | Contains a 4-chlorophenyl moiety | C. albicans | 16.3 ± 0.5 mm inhibition zone | [2] |
| 22c | Contains a 4-phenyl azo pyrazolo[1,5-a]pyrimidine moiety | C. albicans | 16.3 ± 0.5 mm inhibition zone | [2] |
| 4a, 4c, 4d, 4j, 4k | Substituted benzylidene derivatives | Gram-positive and Gram-negative bacteria | Moderate to good antibacterial activity | [1] |
Enzyme Inhibitory Activity
Derivatives of this compound have been investigated as inhibitors of various enzymes, including tyrosinase and carbonic anhydrase. The SAR in this context is highly dependent on the specific interactions between the inhibitor and the enzyme's active site.
-
Tyrosinase Inhibition: The introduction of a thiazolidinone ring has been shown to yield potent tyrosinase inhibitors. A derivative containing a heterocyclic pyridine ring (compound 5i) exhibited excellent inhibitory activity, surpassing that of the standard inhibitor, kojic acid.[4] This suggests that the pyridine ring plays a crucial role in binding to the enzyme's active site.
-
Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives of N-phenylacetamide have demonstrated selective inhibition of carbonic anhydrase isoforms.[5][6] The substitution pattern on the phenyl ring is critical for achieving isoform selectivity.
-
Kinetic Studies: Kinetic analyses, such as Lineweaver-Burk and Dixon plots, have revealed that some of these derivatives act as non-competitive inhibitors.[4]
| Compound ID | Modification | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 5i | Contains a heterocyclic pyridine ring | 3.17 | 1.5 | Non-competitive | [4] |
| Kojic Acid (Standard) | - | 15.91 | - | - | [4] |
Cytotoxic Activity
The potential of this compound derivatives as anticancer agents has been explored, with studies focusing on their cytotoxicity against various cancer cell lines.
-
Influence of Substituents: The presence of a nitro group on the phenyl ring has been associated with higher cytotoxic effects compared to a methoxy group.[7][8]
-
Cell Line Specificity: The cytotoxic activity of these derivatives can be cell line-specific. For instance, some compounds have shown potent activity against prostate carcinoma (PC3) and cervical cancer (HeLa) cell lines.[7][8]
-
Thiazole Moiety: The incorporation of a 1,3-thiazole ring has been identified as a promising strategy for developing cytotoxic agents.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 2b | Contains a nitro moiety | PC3 | 52 | [7][8] |
| 2c | Contains a p-nitro substituent | PC3 | 80 | [7][8] |
| 2c | Contains a p-nitro substituent | MCF-7 | 100 | [7] |
| Imatinib (Standard) | - | PC3 | 40 | [7][8] |
| Imatinib (Standard) | - | MCF-7 | 98 | [7] |
Experimental Protocols
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds is commonly evaluated using the agar well diffusion method.[2]
-
Media Preparation: Nutrient agar medium is prepared and sterilized.
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganisms (bacterial or fungal strains).
-
Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the growth of the microorganisms.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The results are often compared to those of standard antimicrobial agents.[2]
Mushroom Tyrosinase Inhibition Assay
The inhibitory effect of the compounds on mushroom tyrosinase activity is determined spectrophotometrically.[4]
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of L-DOPA (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The reaction mixture contains the enzyme solution, the test compound at various concentrations, and the buffer.
-
Incubation: The mixture is pre-incubated for a specific period at a controlled temperature.
-
Reaction Initiation: The reaction is initiated by adding the L-DOPA solution.
-
Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
MTT Cytotoxicity Assay
The cytotoxicity of the derivatives against cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.
Visualizations
Caption: Logical relationship between structural modifications and biological activities.
Caption: General experimental workflow for SAR studies.
References
- 1. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Unveiling the Multifaceted Mechanisms of 2-(4-(Dimethylamino)phenyl)acetohydrazide Derivatives: A Comparative Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the mechanisms of action for a promising class of bioactive molecules: 2-(4-(Dimethylamino)phenyl)acetohydrazide-derived compounds. This guide synthesizes experimental data to illuminate the diverse therapeutic potential of these derivatives, ranging from enzyme inhibition to anticancer and antimicrobial activities. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways, this guide serves as a critical resource for advancing research and development in this area.
Comparative Analysis of Biological Activities
Derivatives of this compound have demonstrated a remarkable breadth of biological activities. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency against different biological targets.
Enzyme Inhibition
A significant area of investigation for these compounds has been their ability to inhibit various enzymes implicated in disease.
Table 1: Tyrosinase Inhibition by Thiazolidinone Derivatives of this compound
| Compound ID | Modification | IC50 (µM) | Inhibition Type | Ki (µM) | Standard (Kojic Acid) IC50 (µM) |
| 5i | Pyridine ring addition | 3.17 | Non-competitive | 1.5 | 15.91 |
| Other derivatives | Various arylmethylene substitutions | - | - | - | 15.91 |
| Data sourced from a study on methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates.[1][2] |
Table 2: β-Glucuronidase Inhibition by Phenoxyacetohydrazide Schiff Bases
| Compound ID | IC50 (µM) | Standard (D-saccharic acid-1,4-lactone) IC50 (µM) |
| 1 | 9.20 ± 0.32 | 48.4 ± 1.25 |
| 5 | 9.47 ± 0.16 | 48.4 ± 1.25 |
| 7 | 14.7 ± 0.19 | 48.4 ± 1.25 |
| 15 | 12.0 ± 0.16 | 48.4 ± 1.25 |
| 21 | 13.7 ± 0.40 | 48.4 ± 1.25 |
| A selection of the most potent compounds from the study.[3] |
Anticancer Activity
The cytotoxic effects of these derivatives against various cancer cell lines highlight their potential as anticancer agents.
Table 3: Anticancer Activity of Hydrazide-2-oxindole Analogues
| Compound ID | Target Cancer Cell Line | CC50 (µM) | Target Kinase | IC50 (µM) |
| 6Eb | Capan-1 (Prostate) | 9.40 | GSK-3β | 11.02 |
| 6Ec | Capan-1 (Prostate) | 8.25 | GSK-3β | 59.81 |
| Data from a study on hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors.[4] |
Table 4: Cytotoxicity of 2,4-dihydroxybenzoic acid hydrazide-hydrazones
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 21 | LN-229 (Glioblastoma) | 0.77 |
| 21 | HepG2 (Liver) | 7.81 |
| 21 | 769-P (Kidney) | 12.39 |
| 19 | 769-P (Kidney) | 45.42 |
| Data from a study on N'-[(nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazides.[5] |
Antimicrobial Activity
Several derivatives have shown promising activity against various bacterial and fungal strains.
Table 5: Antimicrobial Activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) |
| 7 | S. aureus | 0.05 - 0.5 |
| 7 | E. coli | 0.05 - 0.5 |
| 7 | C. albicans | 0.05 |
| MIC values represent the range of minimum inhibitory concentrations against various strains.[6] |
Key Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
Enzyme Inhibition Assays
Mushroom Tyrosinase Inhibition Assay: The inhibitory activity against mushroom tyrosinase is determined spectrophotometrically. The assay mixture typically contains phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, the test compound dissolved in a suitable solvent (e.g., DMSO), and L-DOPA as the substrate. The rate of formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are then determined from a dose-response curve.[1][2] The mode of inhibition can be further investigated using Lineweaver-Burk and Dixon plots.
β-Glucuronidase Inhibition Assay: The in vitro β-glucuronidase inhibitory activity is assessed using p-nitrophenyl-β-D-glucuronide as the substrate. The reaction mixture includes the enzyme, acetate buffer (pH 5.0), and the test compound. After incubation, the reaction is stopped by adding a basic solution (e.g., NaOH), and the absorbance of the liberated p-nitrophenol is measured. D-saccharic acid-1,4-lactone is commonly used as a standard inhibitor.[3]
Cytotoxicity Assays
MTT Assay: The cytotoxicity of the compounds against cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm), and the cell viability is calculated relative to untreated control cells. IC50 or CC50 values are determined from the resulting dose-response curves.[5][7]
Antimicrobial Susceptibility Testing
Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[6][8]
Visualizing the Mechanisms
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Inhibition of the GSK-3β signaling pathway by hydrazide-2-oxindole derivatives.
Caption: Mechanism of non-competitive enzyme inhibition.
References
- 1. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 6. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-(Dimethylamino)phenyl)acetohydrazide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed, step-by-step guidance for the safe and compliant disposal of 2-(4-(Dimethylamino)phenyl)acetohydrazide, a chemical substance requiring careful handling due to its potential hazards. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Key Hazards:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
Suspected of causing genetic defects.
-
May cause cancer.
-
Causes damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, labeling, and transfer.
Step 1: Waste Identification and Segregation
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
This compound is incompatible with strong oxidizing agents.
-
Avoid contact with acids, as this may lead to hydrolysis.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., unused solutions).
Step 2: Container Selection
-
Use only approved, leak-proof, and chemically resistant containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure screw-top cap to prevent spills and vapor release.
-
The container must be in good condition, free from cracks or contamination.
Step 3: Waste Accumulation
-
Collect waste in a designated satellite accumulation area within the laboratory.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 4: Labeling
-
Properly label the waste container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and physical state (solid or liquid).
-
The date accumulation started.
-
The appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
Step 5: Storage
-
Store the labeled waste container in a secondary containment bin to prevent spills from reaching the environment.
-
The storage area should be cool, dry, and away from direct sunlight and sources of ignition.
Step 6: Disposal Request and Handover
-
Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all necessary paperwork is completed accurately.
-
Hand over the waste to authorized EHS personnel or a licensed hazardous waste disposal contractor.
Never dispose of this compound down the drain or in the regular trash. [1] Improper disposal can lead to environmental contamination and regulatory violations.
Quantitative Data Summary
| Property | Value | Source |
| Acute Oral Toxicity | Category 4 | Fisher Scientific SDS |
| Skin Sensitization | Category 1 | Fisher Scientific SDS |
| Carcinogenicity | Category 2 | Fisher Scientific SDS |
| Aquatic Toxicity | Very toxic to aquatic life | Sigma-Aldrich SDS |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2-(4-(Dimethylamino)phenyl)acetohydrazide
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling 2-(4-(Dimethylamino)phenyl)acetohydrazide in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Potential Hazards Include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Causes skin irritation and potentially severe eye damage.[1][3]
-
May cause respiratory irritation.[1]
All handling of this compound should be conducted within a designated area and only by trained personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment based on the operational phase.
| Phase of Work | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Prep | Chemical safety goggles or safety glasses with side-shields.[7][8] | Nitrile or Chloroprene gloves (double-gloving recommended).[3] | Flame-resistant lab coat.[3] | NIOSH-approved respirator with particulate filter if outside a fume hood.[7][8] |
| Handling/Reaction | Chemical safety goggles and a face shield for splash hazards.[3][9] | Chemical-resistant gloves (Nitrile or Chloroprene).[3] | Flame-resistant lab coat; chemical-resistant apron for larger quantities.[3][7] | Work must be performed in a certified chemical fume hood.[3][10] |
| Spill Cleanup | Chemical safety goggles and a face shield.[9] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls or suit. | Self-contained breathing apparatus (SCBA) for large spills.[11] |
| Waste Disposal | Chemical safety goggles. | Nitrile or Chloroprene gloves. | Lab coat. | Use in a well-ventilated area or fume hood.[10] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be performed in a designated area, clearly marked with hazard signs.[3]
-
Fume Hood: Ensure a certified chemical fume hood is operational. All handling of the solid compound and any solutions must occur inside the fume hood to minimize inhalation exposure.[3][10]
-
Gather Materials: Assemble all necessary PPE, glassware, and spill cleanup materials before beginning work.
Step 2: Weighing and Solution Preparation
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of the compound inside the fume hood or a ventilated balance enclosure. Minimize the creation of dust.
-
Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing.
Step 3: Conducting the Experiment
-
Closed System: Whenever possible, maintain the reaction in a closed system to prevent the release of vapors.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Avoid Incompatibles: Keep the compound and its solutions away from strong oxidizing agents, strong acids, and strong bases.[7]
Step 4: Post-Experiment Workup
-
Quenching: If necessary, quench the reaction carefully within the fume hood.
-
Extraction/Purification: Perform all subsequent workup steps within the fume hood.
Disposal Plan
Hydrazine-containing waste is considered hazardous and must be managed accordingly.
-
Waste Collection: Collect all waste materials (solid residue, solutions, contaminated gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container.[10] Do not mix with other waste streams.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations.[5][12]
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Sweep or scoop the material into a hazardous waste container.[7]
-
Clean the spill area thoroughly.
-
-
Large Spill (outside fume hood):
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][12]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key procedural workflows for handling and emergency response.
References
- 1. 2-(Dimethylamino)acetohydrazide | C4H11N3O | CID 68319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. fishersci.com [fishersci.com]
- 13. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
